Melengestrol acetate-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C24H30O4 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |
Clave InChI |
UXRDAJMOOGEIAQ-CGWZGJLFSA-N |
SMILES isomérico |
[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |
SMILES canónico |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Melengestrol Acetate-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol acetate (B1210297) (MGA) is a synthetic progestin primarily used in veterinary medicine to suppress estrus and improve feed efficiency in cattle.[1] Its deuterated analog, Melengestrol acetate-d6, serves as a crucial internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in residue analysis and pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is a synthetic pregnane (B1235032) steroid and a derivative of 17α-hydroxyprogesterone.[2] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. While the exact positions of deuteration can vary between different commercial batches, it is critical for researchers to confirm the isotopic labeling pattern from the supplier's certificate of analysis. The presence of deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry-based assays.
Based on commercially available information, the molecular formula for one variant of this compound is C₂₄H₂₄D₆O₄ with a molecular weight of approximately 388.53 g/mol .[3] However, another common variant is Melengestrol acetate-d3, which has three deuterium atoms. For the purpose of this guide, we will focus on the requested d6 variant, while also providing data for the more commonly referenced d3 variant and the non-deuterated compound for comparison.
Table 1: Physicochemical Properties of Melengestrol Acetate and its Deuterated Analogs
| Property | Melengestrol Acetate | Melengestrol Acetate-d3 | This compound |
| Molecular Formula | C₂₅H₃₂O₄[4] | C₂₅H₂₉D₃O₄ | C₂₄H₂₄D₆O₄[3] |
| Molecular Weight | 396.52 g/mol [4] | Approx. 399.54 g/mol | 388.53 g/mol [3] |
| CAS Number | 2919-66-6[5] | Not available | Not available |
| Appearance | Light yellow crystalline powder[1] | Not available | Not available |
| Melting Point | 202-204 °C[6] | Not available | Not available |
| Solubility | Soluble in Chloroform[5] | Not available | Not available |
Mechanism of Action: Progesterone (B1679170) Receptor Signaling
Melengestrol acetate, and by extension its deuterated analog, exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[2] The binding of MGA to the PR initiates a cascade of molecular events that can be broadly categorized into two pathways: the classical genomic pathway and the rapid non-genomic pathway.
Classical Genomic Signaling Pathway
The classical pathway involves the binding of MGA to the progesterone receptor in the cytoplasm, leading to a conformational change in the receptor, its dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the MGA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic mechanism is responsible for the long-term effects of progestins.
References
- 1. fao.org [fao.org]
- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Melengestrol Acetate | C25H32O4 | CID 250948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]
An In-depth Technical Guide to Melengestrol Acetate and its Deuterated Analog, Melengestrol Acetate-d6
Executive Summary
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestogen extensively used in the cattle industry for estrus suppression and growth promotion. Its analytical determination and pharmacokinetic profiling are critical for ensuring efficacy and food safety. This technical guide provides a comprehensive comparison of non-deuterated Melengestrol acetate and its deuterated analog, Melengestrol acetate-d6. The introduction of deuterium (B1214612) into the MGA molecule offers significant advantages, primarily in its use as an internal standard for bioanalytical assays, owing to the kinetic isotope effect. This document details the physicochemical properties, plausible synthetic approaches, comparative pharmacokinetics and pharmacodynamics, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.
Introduction
Melengestrol acetate is a potent progestational steroid that exerts its biological effects through agonism of the progesterone (B1679170) receptor (PR).[1] Its primary applications are in veterinary medicine, specifically for synchronizing estrus in cattle and improving feed efficiency.[2] The analysis of MGA residues in animal tissues is crucial for regulatory purposes.
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated form of MGA, serves this purpose. The substitution of hydrogen atoms with deuterium, a heavier and stable isotope, results in a molecule that is chemically identical to the non-deuterated form in terms of its interaction with biological systems but is distinguishable by its mass. This mass difference is fundamental to its application as an internal standard in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Furthermore, the replacement of hydrogen with deuterium at a site of metabolic transformation can lead to a phenomenon known as the "kinetic isotope effect." The C-D bond is stronger than the C-H bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond.[3] This can alter the pharmacokinetic profile of the deuterated compound compared to its non-deuterated counterpart, potentially leading to a longer half-life, increased exposure, and reduced clearance.[4][5] This guide will explore these aspects in detail.
Physicochemical Properties
The fundamental physicochemical properties of Melengestrol acetate and its deuterated analog are summarized below. The properties of MGA-d6 are largely similar to MGA, with the primary difference being its molecular weight due to the incorporation of six deuterium atoms.
| Property | Melengestrol Acetate | This compound (Predicted/Calculated) | Reference(s) |
| Molecular Formula | C₂₅H₃₂O₄ | C₂₅H₂₆D₆O₄ | [6] |
| Molecular Weight | 396.52 g/mol | 402.56 g/mol | [6] |
| Appearance | Off-white to light yellow powder | Expected to be an off-white to light yellow powder | [7] |
| Melting Point | 224-226 °C | Expected to be similar to non-deuterated MGA | [7] |
| UV Maximum | 287 nm (in ethanol) | Expected to be identical to non-deuterated MGA | [7] |
| Solubility | 1.06 mg/L in water; Soluble in chloroform | Expected to have similar solubility to non-deuterated MGA | [7][8] |
| CAS Number | 2919-66-6 | Not consistently available | [6] |
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not available, likely due to the proprietary nature of its production as an analytical standard. However, a plausible synthetic route can be conceptualized based on known steroid chemistry and deuteration methods. One common position for deuteration in steroid analysis is the acetyl group, as it is synthetically accessible.
A likely approach involves the synthesis of deuterated acetic anhydride (B1165640) (d6-acetic anhydride). This deuterated reagent can then be used to acetylate the 17α-hydroxyl group of the melengestrol precursor. The synthesis would likely start from a suitable steroid precursor and involve multiple steps to introduce the 6-methyl and 16-methylene functionalities before the final deuterated acetylation step.
Comparative Pharmacokinetics and Metabolism
The primary application of this compound is as an internal standard in pharmacokinetic studies of MGA, not as a therapeutic agent itself. However, understanding the potential impact of deuteration on its pharmacokinetic profile is crucial for interpreting its behavior in biological systems.
Metabolism of Melengestrol Acetate:
In vitro studies using bovine liver microsomes have identified several major metabolites of MGA.[9][10] The primary metabolic pathways involve hydroxylation. The most abundant metabolites are:
-
2β-hydroxy-MGA (Metabolite E)
-
6-hydroxymethyl-MGA (Metabolite C)
-
15β-hydroxy-MGA (Metabolite D)
-
2β,15β-dihydroxy-MGA (Metabolite B)
Expected Pharmacokinetic Profile of this compound:
Based on the kinetic isotope effect, if deuterium atoms are placed at sites of metabolism, a slower rate of metabolic clearance is expected.[4] This would likely result in:
| Pharmacokinetic Parameter | Melengestrol Acetate (Observed) | This compound (Expected) | Reference(s) |
| Metabolic Clearance | Subject to hydroxylation | Potentially reduced if deuteration occurs at a site of metabolic attack | [3][4] |
| Half-life (t½) | Variable depending on species | Potentially longer than non-deuterated MGA | [5] |
| Area Under the Curve (AUC) | Standard | Potentially higher than non-deuterated MGA, indicating greater total drug exposure | [5] |
| Maximum Concentration (Cmax) | Standard | Potentially higher than non-deuterated MGA | [5] |
It is important to note that these are expected effects, and a direct comparative pharmacokinetic study would be required to confirm these differences quantitatively.
Pharmacodynamics: Mechanism of Action
Melengestrol acetate is a progestogen and therefore acts as an agonist of the progesterone receptor (PR).[1] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[11] The binding of MGA to the PR initiates a cascade of molecular events that ultimately alter gene expression in target cells.
Progesterone Receptor Signaling Pathway:
The activation of the progesterone receptor by an agonist like MGA can proceed through two main pathways:
-
Genomic (Classical) Pathway: Upon ligand binding in the cytoplasm, the PR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators and the general transcription machinery to regulate gene expression.[12][13]
-
Non-Genomic (Rapid) Pathway: MGA can also initiate rapid signaling events that do not require direct gene transcription. This involves the activation of extranuclear PRs, which can interact with and activate intracellular signaling kinases such as c-Src and the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2).[14][15] This rapid signaling can, in turn, influence cellular processes and also modulate the transcriptional activity of nuclear PR.
Experimental Protocols
Comparative Pharmacokinetic Study in Bovine Species
Objective: To compare the pharmacokinetic profiles of Melengestrol acetate and this compound following oral administration to heifers.
Methodology:
-
Animal Selection and Acclimation:
-
Select healthy, non-pregnant beef heifers of similar age and weight.
-
Acclimate animals to individual housing and the experimental diet for at least one week prior to the study.
-
-
Dosing:
-
Prepare a formulation of non-deuterated Melengestrol acetate in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of MGA at a clinically relevant concentration (e.g., 0.5 mg/heifer).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.
-
Centrifuge blood samples at 1500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of this compound as an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both MGA and MGA-d6.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known MGA concentrations.
-
Calculate the plasma concentrations of MGA at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.
-
References
- 1. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melengestrol acetate = 97.0 HPLC 2919-66-6 [sigmaaldrich.com]
- 7. fao.org [fao.org]
- 8. caymanchem.com [caymanchem.com]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
- 11. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine.org [endocrine.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Synthesis and Isotopic Purity of Deuterated Melengestrol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of deuterated Melengestrol Acetate (B1210297) (MGA), focusing on the readily available trideuterated analog, Melengestrol Acetate-d3 (MGA-d3), as a proxy for highly deuterated forms like MGA-d6. Due to the limited availability of specific literature on MGA-d6, this guide leverages the extensive data on MGA-d3, a widely used internal standard in analytical chemistry.
Introduction to Deuterated Melengestrol Acetate
Melengestrol acetate (MGA) is a synthetic progestational steroid used in veterinary medicine to improve feed efficiency and suppress estrus in cattle.[1][2] Deuterated analogs of MGA, such as MGA-d3, serve as critical internal standards for quantitative analysis by mass spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The incorporation of stable isotopes like deuterium (B1214612) allows for the differentiation of the internal standard from the endogenous analyte, ensuring accurate quantification in complex biological matrices.[3]
Synthesis of Melengestrol Acetate-d3
General Synthetic Approach
The synthesis of deuterated MGA likely starts from a suitable steroid precursor. The key step is the introduction of the deuterated acetyl group. This can be achieved by reacting the 17-hydroxyl group of the steroid backbone with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.
A plausible, generalized experimental protocol is outlined below:
-
Starting Material: A suitable precursor, such as a 17α-hydroxyprogesterone derivative, is chosen.
-
Acetylation Reaction: The steroid precursor is dissolved in an appropriate aprotic solvent (e.g., pyridine, dichloromethane).
-
A deuterated acetylating agent (e.g., acetic anhydride-d6) is added to the reaction mixture, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
The reaction is stirred at a controlled temperature (e.g., room temperature) for a sufficient period to ensure complete esterification.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC), to yield the final deuterated Melengestrol Acetate.
Isotopic Purity Assessment
The isotopic purity of deuterated compounds is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms.[4] This is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is a primary technique for assessing isotopic purity. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the degree of deuterium incorporation can be determined.
For Melengestrol Acetate-d3, the molecular weight is 399.54 g/mol , compared to 396.53 g/mol for unlabeled MGA.[5] The mass spectrum of MGA-d3 will show a molecular ion peak ([M+H]+) at m/z 400, while unlabeled MGA exhibits its molecular ion peak at m/z 397.[1]
Table 1: Mass Spectrometry Data for Melengestrol Acetate and Melengestrol Acetate-d3
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ions (m/z) in LC-MS [M+H]+ |
| Melengestrol Acetate | C25H32O4 | 396.53 | 397, 438, 337[1] |
| Melengestrol Acetate-d3 | C25D3H29O4[5] | 399.54[5] | 400, 441, 349[1] |
Quantitative Isotopic Purity Data
Commercial suppliers of Melengestrol Acetate-d3 provide specifications on its chemical and isotopic purity.
Table 2: Purity Specifications for Commercial Melengestrol Acetate-d3
| Parameter | Specification | Analytical Method |
| Chemical Purity | >95%[5] | HPLC[5] |
| Isotopic Purity | 99.0%[3] | Not specified, likely MS |
The isotopic purity of 99.0% indicates that 99% of the MGA-d3 molecules contain three deuterium atoms. The remaining percentage will consist of isotopologues with fewer deuterium atoms (d0, d1, d2).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and analysis of deuterated Melengestrol Acetate and the logical relationship between the synthesis and the resulting isotopic purity.
Caption: Experimental workflow for the synthesis and analysis of Melengestrol Acetate-d3.
Caption: Logical relationship between synthesis parameters and final product purity.
Conclusion
The synthesis of deuterated Melengestrol Acetate, specifically MGA-d3, is a crucial process for providing high-purity internal standards for analytical applications. The isotopic purity, a key parameter for these standards, is rigorously controlled during synthesis and verified by mass spectrometry. While information on MGA-d6 is scarce, the principles of synthesis and purity assessment outlined for MGA-d3 provide a solid foundation for understanding the production and quality control of highly deuterated analogs of Melengestrol Acetate. Researchers and drug development professionals can apply these principles to ensure the accuracy and reliability of their analytical methods.
References
A Technical Guide to Commercial Sourcing and Application of Melengestrol Acetate-d6 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Melengestrol acetate-d6 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its technical specifications and potential applications. This document outlines key supplier information, quantitative data, and insights into its primary mechanism of action.
Commercial Suppliers and Product Specifications
This compound, a deuterated analog of the synthetic progestin Melengestrol acetate (B1210297) (MGA), is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The introduction of deuterium (B1214612) atoms allows for the differentiation and quantification of the labeled compound from its endogenous or non-labeled counterparts using mass spectrometry.
Several chemical suppliers offer this compound for research use. The following table summarizes the product specifications from identified commercial vendors.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Unlabeled CAS Number | Purity |
| MedChemExpress | This compound | HY-111614-d6 | C₂₄H₂₄D₆O₄ | 388.53 | 2919-66-6 | Not specified on product page |
| Alfa Chemistry | Melengestrol Acetate d6 | ACM2919666-d6 | C₂₅H₂₆D₆O₄ | 402.56 | 2919-66-6 | 95% by HPLC; 98% atom D |
Note: Purity and isotopic enrichment are critical parameters for studies utilizing stable isotope-labeled compounds. Researchers are strongly advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on these parameters prior to commencing experiments.
Mechanism of Action and Signaling Pathway
Melengestrol acetate, and by extension its deuterated form, primarily exerts its biological effects by acting as an agonist for the progesterone (B1679170) receptor (PR).[1][2] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to the physiological responses associated with progestins.[1]
The signaling cascade initiated by Melengestrol acetate binding to the progesterone receptor can be summarized as follows:
In addition to the classical nuclear-initiated signaling, evidence suggests that progesterone receptors can also mediate rapid, non-genomic effects through extra-nuclear signaling pathways, such as the activation of Src kinase and the MAPK/Erk pathway.[4][5][6] These rapid actions can influence cellular processes independent of direct gene transcription.[6]
Experimental Applications and Protocols
While specific experimental protocols for this compound are not widely published, its primary utility lies in its application as an internal standard in quantitative mass spectrometry-based assays. The mass shift introduced by the deuterium atoms allows for its precise and accurate quantification alongside the unlabeled analyte.
Below is a generalized workflow for the use of this compound as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Melengestrol acetate in a biological matrix.
Generalized Protocol for Sample Preparation and LC-MS/MS Analysis:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Aliquot a specific volume or weight of the sample into a clean tube.
-
Spike the sample with a known concentration of this compound solution.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC or UPLC column (e.g., C18).
-
Develop a gradient elution method to achieve chromatographic separation of Melengestrol acetate from other matrix components.
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for both Melengestrol acetate and this compound.
-
Generate a calibration curve using known concentrations of unlabeled Melengestrol acetate spiked with the same concentration of the d6-internal standard.
-
Quantify the amount of Melengestrol acetate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a critical tool for researchers requiring accurate and precise quantification of Melengestrol acetate in complex biological matrices. This guide provides a starting point for sourcing this compound and understanding its fundamental properties and applications. For the successful implementation of this research tool, it is imperative to obtain detailed technical specifications from the chosen supplier and to develop and validate analytical methods tailored to the specific research question.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 3. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 4. ovid.com [ovid.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
CAS number and molecular weight of Melengestrol acetate-d6
This technical guide provides a comprehensive overview of Melengestrol acetate-d6, a deuterated analog of the synthetic progestin Melengestrol acetate (B1210297) (MGA). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, for the quantification of Melengestrol acetate in various biological matrices. The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₂₄H₂₄D₆O₄ | [1] |
| Molecular Weight | 388.53 g/mol | [1] |
| CAS Number (Unlabeled) | 2919-66-6 | [1] |
| CAS Number (d6) | Not explicitly available | - |
Mechanism of Action: Progestogenic Activity
Melengestrol acetate (MGA) is a synthetic progestogen that mimics the action of the natural hormone progesterone (B1679170). Its biological effects are mediated through its interaction with progesterone receptors (PRs).[2] The deuterated form, this compound, is expected to have the same mechanism of action.
MGA exerts its primary influence on the hypothalamic-pituitary-gonadal (HPG) axis. By binding to progesterone receptors in the hypothalamus, it inhibits the release of Gonadotropin-Releasing Hormone (GnRH).[3] This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[3] The reduction in LH levels prevents ovulation and disrupts the normal estrous cycle.
References
Melengestrol Acetate-d6: A Technical Guide for Researchers
Disclaimer: No specific Safety Data Sheet (SDS) for Melengestrol acetate-d6 is publicly available. The following information is based on the Safety Data Sheet for the non-deuterated form, Melengestrol Acetate (B1210297). The deuterated form is expected to have similar, but not identical, safety and toxicological properties. Researchers should handle this compound with due care and perform their own risk assessment.
This technical guide provides an in-depth overview of this compound, designed for researchers, scientists, and drug development professionals. It covers safety data, physicochemical properties, and detailed experimental protocols.
Safety and Hazard Information
Melengestrol acetate is a synthetic progestogen and should be handled by trained personnel in a laboratory setting.[1][2][3][4][5]
1.1 Hazard Identification
Melengestrol acetate is classified as a hazardous substance.[1][2] Key hazard statements include:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H361: Suspected of damaging fertility or the unborn child.[3][4][5]
1.2 Precautionary Measures
The following precautionary statements are recommended when handling Melengestrol acetate:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]
1.3 First Aid Measures
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If swallowed: Rinse mouth with water. Consult a physician.[3]
1.4 Handling and Storage
Store at room temperature in a tightly closed container in a dry and well-ventilated place.[3][4] Avoid contact with strong oxidizing agents.[1][3]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for Melengestrol acetate.
Table 1: Physicochemical Properties of Melengestrol Acetate
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂O₄ | |
| Molecular Weight | 396.5 g/mol | |
| CAS Number | 2919-66-6 | [6] |
| Appearance | Crystalline powder | [1] |
| Melting Point | 217 - 219 °C | [7] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [1] |
Table 2: Toxicological Data for Melengestrol Acetate
| Endpoint | Value | Species | Reference |
| Acceptable Daily Intake (ADI) | 0-0.03 µg/kg bw | Human | [8] |
| Minimally Effective Dose (Hormonal Effects) | 5 µg/kg bw/day | Cynomolgus Monkey | [8] |
| Maximum Residue Limits (MRLs) | |||
| - Fat (Cattle) | 18 µg/kg | Cattle | [8] |
| - Liver (Cattle) | 10 µg/kg | Cattle | [8] |
| - Muscle (Cattle) | 1 µg/kg | Cattle | [8] |
| - Kidney (Cattle) | 2 µg/kg | Cattle | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Melengestrol acetate.
3.1 Analytical Method for Melengestrol Acetate in Livestock Products using LC-MS/MS
This method is suitable for the quantification of Melengestrol acetate residues in animal tissues.[1][2][9]
3.1.1. Extraction
-
Weigh 10.0 g of the homogenized sample (muscle, fat, liver, or kidney).[1]
-
Add 50 mL of acetonitrile (B52724) saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[1]
-
Homogenize the mixture for 1 minute.[1]
-
Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for an additional 2 minutes.[1]
-
Centrifuge at 3,000 rpm for 5 minutes.[1]
-
Discard the n-hexane (upper) layer and collect the acetonitrile (lower) layer.[1]
-
Add 50 mL of acetonitrile to the residue, re-homogenize for 2 minutes, and centrifuge again.[1]
-
Combine the acetonitrile layers.[1]
3.1.2. Clean-up
-
Condition an octadecylsilanized silica (B1680970) gel cartridge (1,000 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[1]
-
Load the combined acetonitrile extract onto the cartridge.[1]
-
Elute the analyte with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[1]
-
Collect the entire eluate and concentrate it at below 40°C until the solvent is removed.[1]
-
Dissolve the residue in exactly 1 mL of acetonitrile/0.1 vol% formic acid (1:3, v/v) to prepare the test solution.[1]
3.1.3. LC-MS/MS Analysis
-
Column: Octadecylsilanized silica gel column.[2]
-
Mobile Phase: Linear gradient of 0.1 vol% formic acid and acetonitrile containing 0.1 vol% formic acid.[2]
-
Ionization: Positive ion electrospray ionization (ESI+).[2]
-
Detection: Tandem mass spectrometry (MS/MS).[2]
3.2. In Vitro Cell Proliferation Assay using MCF-7 Cells
This protocol assesses the estrogenic or anti-estrogenic activity of Melengestrol acetate by measuring its effect on the proliferation of the human breast cancer cell line MCF-7.[5][8][10][11]
3.2.1. Cell Culture
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8][11]
-
For experiments, switch to a hormone-free medium (phenol-red free EMEM with charcoal-dextran stripped FBS) for at least 72 hours to deplete endogenous hormones.[10][11]
3.2.2. Proliferation Assay
-
Seed the hormone-depleted MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of hormone-free medium and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound (and appropriate controls, such as 17β-estradiol).
-
Incubate the plates for a period of 6 days.
-
Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay:
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
Mechanism of Action and Signaling Pathway
Melengestrol acetate is a synthetic progestogen that acts as an agonist for the progesterone (B1679170) receptor (PR).[12] The binding of Melengestrol acetate to the PR initiates a signaling cascade that ultimately leads to changes in gene expression.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. fao.org [fao.org]
- 5. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newprairiepress.org [newprairiepress.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fao.org [fao.org]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Melengestrol Acetate-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the solubility and stability of Melengestrol acetate-d6 (MGA-d6) in common organic solvents. MGA-d6, a deuterated analog of Melengestrol acetate (B1210297) (MGA), is frequently utilized as an internal standard in quantitative analytical methods due to its chemical similarity to the parent compound. Given the limited availability of specific data for the deuterated form, this guide leverages information available for Melengestrol acetate, as the isotopic labeling is not expected to significantly alter its physicochemical properties such as solubility and stability. This guide is intended to be a valuable resource for laboratory professionals in designing experiments, preparing solutions, and ensuring the integrity of analytical standards.
Physicochemical Properties of Melengestrol Acetate
Melengestrol acetate is a synthetic progestogen. A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Chemical Name | 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1][2] |
| CAS Number | 2919-66-6 | [3][4] |
| Molecular Formula | C₂₅H₃₂O₄ | [4] |
| Molecular Weight | 396.52 g/mol | [4][5] |
| Appearance | Off-White to Beige Solid | [3][4] |
| Melting Point | 202-204 °C | [3][4] |
| Storage Temperature | 0-6 °C | [3][4] |
Solubility of this compound
The solubility of MGA-d6 is a critical parameter for its use as an internal standard, ensuring accurate and reproducible concentrations in stock and working solutions. While specific quantitative data for MGA-d6 is scarce, the available data for MGA provides a strong indication of its solubility profile.
Qualitative Solubility
Melengestrol acetate exhibits a range of solubilities in organic solvents, generally favoring less polar environments.
| Solvent | Solubility | Reference |
| Chloroform | Sparingly Soluble | [3][4] |
| Ethyl Acetate | Slightly Soluble | [3][4] |
| Methanol | Slightly Soluble | [3][4] |
| Water | Insoluble (1.06 mg/L) | [6][7] |
Quantitative Solubility Data
Quantitative solubility data is primarily available from commercial suppliers and is often solution-specific.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (25.21 mM) | Fresh DMSO recommended as moisture can reduce solubility. | [5] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (63.05 mM) | Requires ultrasonic treatment. | [8] |
| Ethanol | 10 mg/mL | - | [5] |
Stability of this compound
The stability of MGA-d6 in solution is paramount for maintaining the accuracy of analytical measurements over time. Degradation of the internal standard can lead to erroneous quantification of the target analyte.
General Stability Profile
Melengestrol acetate is reported to be stable in a variety of solvents under a wide range of conditions[6]. However, like many complex organic molecules, it can be susceptible to degradation under certain environmental stresses. Stock solutions of MGA are generally considered stable for extended periods when stored under appropriate conditions. For instance, stock solutions in solvent are reported to be stable for 1 year at -80°C and 1 month at -20°C[5][8].
Potential Degradation Pathways
While specific degradation pathways in organic solvents are not extensively documented in the literature, potential degradation can be inferred from its metabolic pathways. The primary routes of metabolism involve hydroxylation[1][2]. This suggests that MGA-d6 could be susceptible to oxidation. Hydrolysis of the acetate group is another potential degradation pathway, particularly in the presence of acidic or basic conditions.
A proposed logical diagram for the potential degradation of this compound is presented below.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following sections outline detailed methodologies for determining the solubility and stability of this compound in organic solvents.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
4.1.1. Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, acetonitrile, DMSO) of analytical grade
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
HPLC or LC-MS/MS system
4.1.2. Procedure
-
Add an excess amount of MGA-d6 to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed at the same temperature to permit the undissolved solid to settle.
-
Centrifuge the sample to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration of MGA-d6.
-
Calculate the solubility in mg/mL or other appropriate units.
The experimental workflow for solubility determination is visualized in the following diagram.
Caption: Workflow for determining the solubility of MGA-d6.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
4.2.1. Materials
-
This compound
-
Selected organic solvents
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC or LC-MS/MS system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Temperature-controlled oven and photostability chamber
4.2.2. Procedure
-
Prepare Stock Solution: Prepare a stock solution of MGA-d6 in the chosen organic solvent at a known concentration.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
Acidic: Add acid to achieve a final concentration of ~0.1 M HCl.
-
Basic: Add base to achieve a final concentration of ~0.1 M NaOH.
-
Oxidative: Add an oxidizing agent to achieve a final concentration of ~3% H₂O₂.
-
Thermal: Store at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
Control: Keep one aliquot under normal storage conditions (e.g., 4 °C, protected from light).
-
-
Sample at Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours, and weekly as needed).
-
Sample Analysis: Analyze the stressed and control samples using a stability-indicating HPLC or LC-MS/MS method capable of separating the parent compound from any degradation products.
-
Data Evaluation: Determine the percentage of MGA-d6 remaining at each time point. Use the PDA or MS detector to identify and characterize any significant degradation products.
The workflow for a forced degradation study is depicted below.
Caption: Workflow for conducting a stability assessment of MGA-d6.
Conclusion
This technical guide provides a thorough overview of the available information on the solubility and stability of this compound in organic solvents, primarily based on data from its non-deuterated analog. The provided experimental protocols offer a robust framework for researchers to generate specific data for their laboratory conditions and analytical methods. Adherence to these guidelines will ensure the accurate preparation and storage of MGA-d6 solutions, thereby maintaining the integrity and reliability of quantitative analytical results.
References
An In-depth Technical Guide on the Core Mechanism of Action of Melengestrol Acetate as a Progestogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melengestrol (B123420) acetate (B1210297) (MGA) is a potent synthetic progestogen widely utilized in the cattle industry for estrous cycle synchronization and growth promotion. Its primary mechanism of action involves high-affinity binding to and activation of the progesterone (B1679170) receptor (PR), leading to a cascade of genomic and potential non-genomic signaling events that mimic the effects of endogenous progesterone. This technical guide provides a comprehensive overview of the molecular mechanisms underlying MGA's progestogenic activity, including its interaction with steroid receptors, downstream signaling pathways, and physiological effects on the reproductive axis. The guide also summarizes key quantitative data and details relevant experimental protocols to facilitate further research and drug development.
Introduction
Melengestrol acetate (17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione) is a synthetic steroid structurally related to progesterone.[1] Its high oral activity and potency as a progestin have led to its extensive use in veterinary medicine, particularly in beef heifers.[2] By suppressing estrus and ovulation, MGA allows for the synchronization of reproductive cycles, a critical tool for artificial insemination programs.[3][4] Understanding the precise molecular mechanisms of MGA is crucial for optimizing its application and for the development of novel progestogenic compounds. This guide delves into the core mechanisms of MGA action, focusing on its receptor interactions and the subsequent signaling cascades.
Receptor Binding and Specificity
The progestogenic effects of MGA are primarily mediated through its interaction with the nuclear progesterone receptor (PR). MGA exhibits a high binding affinity for the PR, significantly greater than that of endogenous progesterone.[3][5] This high affinity is consistent with its high potency and the low doses required for efficacy in vivo.[5]
Progesterone Receptor (PR)
MGA acts as a potent agonist of the progesterone receptor.[1] Studies using competitive binding assays have demonstrated that MGA has a greater affinity for the PR than progesterone itself.[5] One study reported that MGA possesses 73% of the affinity of progesterone for the progesterone receptor in the rhesus monkey uterus.[1]
Other Steroid Receptors
While MGA's primary target is the PR, it also exhibits some binding affinity for other steroid receptors, which may contribute to its overall physiological effects.
-
Glucocorticoid Receptor (GR): MGA has been shown to possess glucocorticoid activity.[6] This is attributed to its ability to bind to the glucocorticoid receptor.
-
Androgen Receptor (AR) and Estrogen Receptor (ER): At physiologically relevant concentrations, MGA has not been shown to have significant activity at the androgen or estrogen receptors.[7] However, at higher concentrations, some weak estrogenic activity has been observed, as evidenced by increased cell proliferation in MCF-7 cells, an effect that can be reduced by an estradiol (B170435) antagonist.[5]
Signaling Pathways
The binding of MGA to the progesterone receptor initiates a series of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical and best-understood mechanism of MGA action is the genomic pathway, which involves the regulation of gene expression.
-
Ligand Binding and Receptor Dimerization: MGA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization.
-
Nuclear Translocation and DNA Binding: The MGA-PR dimer translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor dimer, along with co-activator or co-repressor proteins, modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, the physiological response.
The primary physiological outcome of this pathway in the context of reproduction is the negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion.[8][9] The inhibition of the preovulatory LH surge is the key mechanism by which MGA prevents ovulation.[9]
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestogens can elicit rapid, non-genomic effects that do not depend on gene transcription. These actions are typically initiated at the cell membrane and involve the activation of intracellular signaling cascades. While direct evidence for MGA-specific non-genomic signaling is still emerging, the known rapid actions of progesterone suggest potential pathways that MGA might also utilize. These can include the activation of protein kinases such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
References
- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Non-genomic effects of progesterone on Rho kinase II in rat gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Non-genomic effects of progesterone on Rho kinase II in rat gastric smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of melengestrol acetate (MGA) or progesterone-releasing intravaginal device (PRID) on follicular development, concentrations of estradiol-17 beta and progesterone, and luteinizing hormone release during an artificially lengthened bovine estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-genomic effects of progesterone on the signaling function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Genetic Regulation of Transcription in the Endometrium in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium-Labeled Steroids in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of steroid analysis and research, precision and accuracy are paramount. Deuterium-labeled steroids, synthetic analogs of endogenous steroid hormones where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core applications of these powerful molecules, offering detailed experimental protocols, quantitative performance data, and visual workflows to empower researchers in their scientific endeavors. The near-identical physicochemical properties of deuterated steroids to their natural counterparts, coupled with their distinct mass difference, make them ideal internal standards for mass spectrometry-based quantification, tracers for metabolic studies, and valuable probes in drug discovery and development.[1][2][3][4]
Core Applications of Deuterium-Labeled Steroids
The unique characteristics of deuterium-labeled steroids underpin their utility in a multitude of research applications. Their primary roles are centered around enhancing the accuracy and reliability of analytical measurements and enabling sophisticated studies of steroid metabolism and pharmacokinetics.
Gold Standard Internal Standards in Mass Spectrometry
The most widespread application of deuterium-labeled steroids is as internal standards (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for any variations.[3] Deuterated steroids fulfill this role exceptionally well because their chemical and physical properties are nearly identical to the endogenous steroids being measured.[5] This ensures they co-elute chromatographically and experience similar matrix effects, leading to highly accurate and precise quantification.[3][5]
Quantitative Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is evident in the improved precision and accuracy of the analytical data. The following table summarizes a comparative analysis for the quantification of boldenone, an anabolic steroid.
| Parameter | Deuterated IS (Boldenone-d3) | Non-Deuterated IS (Methandienone) |
| Precision (%CV) | ||
| Intra-assay | < 5% | < 15% |
| Inter-assay | < 8% | < 20% |
| Accuracy (%Bias) | ± 5% | ± 20% |
| Matrix Effect (%CV of IS-normalized MF) | < 10% | > 20% |
| Recovery (%CV) | < 10% | > 15% |
| Data compiled from validation studies and expected performance characteristics.[3][5] |
Elucidating Metabolic Pathways and Pharmacokinetics
Deuterium-labeled steroids are invaluable tools for studying the complex metabolic pathways of steroid hormones and the pharmacokinetics (PK) of steroid-based drugs.[6][7][8] By administering a deuterated steroid, researchers can trace its fate in a biological system, distinguishing it from the endogenous pool of the same steroid.[6] This allows for the unambiguous identification and quantification of metabolites, providing crucial insights into enzymatic transformations, rates of clearance, and the overall disposition of the steroid.[6][9][10] This approach is fundamental in drug metabolism and pharmacokinetic (DMPK) studies during drug development.[8][11]
Example of a Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of a deuterated steroid.
Clinical Diagnostics and Doping Control
The accuracy afforded by deuterium-labeled standards is critical in clinical diagnostics for hormonal disorders and in anti-doping analysis. In clinical settings, precise measurement of steroid hormones is essential for diagnosing and managing conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and various endocrine cancers.[4] In the realm of sports, anti-doping agencies rely on highly sensitive and specific methods to detect the illicit use of synthetic anabolic steroids.[4][12] Isotope ratio mass spectrometry (IRMS), in conjunction with deuterated standards, can be used to distinguish between endogenous and synthetic steroids.[12]
Experimental Protocols
General Protocol for Steroid Quantification in Plasma/Serum using LC-MS/MS
This protocol provides a general framework for the quantification of steroids in biological fluids using a deuterated internal standard.
a. Sample Preparation (Supported Liquid Extraction - SLE)
-
Aliquoting: Aliquot 200 µL of plasma/serum samples, calibration standards, and quality controls into a 96-well plate.[13][14]
-
Internal Standard Spiking: Add 20 µL of a working solution of the deuterated internal standard(s) in methanol (B129727) to all wells except for the blank.[13]
-
Dilution: Add 200 µL of water containing 0.1% formic acid to each well.[13]
-
Mixing: Mix thoroughly by gentle vortexing.
-
Loading onto SLE Plate: Load the entire volume from each well onto a 96-well SLE plate. Allow the samples to absorb for 5 minutes.[13][14]
-
Elution: Place a clean 96-well collection plate under the SLE plate. Add 1 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) to each well of the SLE plate and allow it to percolate through.[13][14]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[13]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 methanol/water). Seal the plate and vortex to ensure complete dissolution.[13]
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phases: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is common.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 10-20 µL.[14]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, depending on the steroid.[15]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.[15][16]
-
c. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Synthesis of Deuterium-Labeled Testosterone (Example: 17-Methyl-d3-testosterone)
This is an example of a synthetic route for a deuterated androgen.
-
Grignard Reaction: Dehydroepiandrosterone is reacted with deuterium-labeled methyl magnesium iodide (CD₃MgI). This introduces the trideuterated methyl group at the C-17 position.[17]
-
Oppenauer Oxidation: The resulting intermediate is then subjected to an Oppenauer oxidation to convert the 3-hydroxyl group to a ketone and shift the double bond to the C4-C5 position, yielding 17-methyl-d3-testosterone.[17]
Signaling Pathways
Steroid hormones exert their physiological effects by binding to and activating specific intracellular receptors, which then act as transcription factors to regulate gene expression. The following diagrams illustrate the signaling pathways for two major classes of steroid hormones.
Androgen Receptor Signaling Pathway
Glucocorticoid Receptor Signaling Pathway
Conclusion
Deuterium-labeled steroids are powerful and versatile tools that have fundamentally advanced research in endocrinology, pharmacology, clinical chemistry, and sports science. Their role as the gold standard for internal standards in mass spectrometry has dramatically improved the accuracy and precision of steroid quantification. Furthermore, their application as tracers has provided profound insights into the complexities of steroid metabolism and pharmacokinetics. As analytical technologies continue to evolve, the demand for high-purity, well-characterized deuterium-labeled steroids will undoubtedly grow, further cementing their indispensable role in scientific discovery. This guide serves as a foundational resource for researchers seeking to leverage the power of these remarkable compounds in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the deuterium/hydrogen ratio of endogenous urinary steroids for doping control purposes. | Sigma-Aldrich [sigmaaldrich.com]
- 13. protocols.io [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Note: Quantification of Melengestrol Acetate in Bovine Fat using LC-MS/MS with MGA-d6 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Melengestrol acetate (B1210297) (MGA) in bovine fat. The procedure utilizes a stable isotope-labeled internal standard, Melengestrol acetate-d6 (MGA-d6), to ensure high accuracy and precision. Sample preparation involves a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, effectively minimizing matrix effects. The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals involved in residue analysis and pharmacokinetic studies of MGA.
Introduction
Melengestrol acetate (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Monitoring its residue levels in edible tissues, such as fat, is crucial for ensuring food safety and regulatory compliance. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, specificity, and versatility.[2] The use of a stable isotope-labeled internal standard, like MGA-d6, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby leading to reliable quantification. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of MGA in bovine fat.
Experimental
Materials and Reagents
-
Melengestrol acetate (MGA), analytical standard (≥98% purity)
-
This compound (MGA-d6), as internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Anhydrous sodium sulfate (B86663)
-
Octadecyl (C18) solid-phase extraction (SPE) cartridges (e.g., 1 g, 6 mL)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MGA and MGA-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the MGA stock solution in acetonitrile to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the MGA-d6 stock solution in acetonitrile.
-
Calibration Curve Standards: Spike blank bovine fat homogenate with the appropriate MGA working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.5 - 50 ng/g).
-
Quality Control (QC) Samples: Prepare QC samples in blank bovine fat homogenate at low, medium, and high concentrations within the calibration range.
Sample Preparation Protocol
-
Homogenization: Weigh 5.0 g of bovine fat tissue into a centrifuge tube.
-
Spiking: Add a known amount of the MGA-d6 internal standard working solution to each sample, QC, and calibration standard.
-
Extraction:
-
Add 10 mL of acetonitrile and 10 mL of n-hexane.
-
Homogenize for 2 minutes.
-
Add 5 g of anhydrous sodium sulfate and vortex thoroughly.
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
-
Liquid-Liquid Partitioning:
-
Transfer the lower acetonitrile layer to a clean tube.
-
Re-extract the remaining residue with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Evaporation: Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Reconstitute the dried extract in 5 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temp. | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| MGA (Quantifier) | 397.2 | 337.2 | 50 | 15 |
| MGA (Qualifier) | 397.2 | 159.1 | 50 | 25 |
| MGA-d6 (IS) | 403.2 | 343.2 | 50 | 15 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8] The validation parameters assessed included linearity, accuracy, precision, selectivity, and stability.
Linearity
The calibration curve was linear over the concentration range of 0.5 to 50 ng/g in bovine fat. A linear regression with a weighting factor of 1/x was used. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days. The results are summarized in the table below. The accuracy was within ±15% of the nominal values, and the precision (%CV) was ≤15%.
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/g) | Peak Area Ratio (MGA/MGA-d6) | Calculated Conc. (ng/g) | Accuracy (%) |
| 0.5 | 0.012 | 0.48 | 96.0 |
| 1.0 | 0.025 | 1.02 | 102.0 |
| 5.0 | 0.128 | 5.12 | 102.4 |
| 10.0 | 0.255 | 10.20 | 102.0 |
| 25.0 | 0.630 | 25.20 | 100.8 |
| 50.0 | 1.258 | 50.32 | 100.6 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/g) | Intra-Day Mean Conc. (ng/g) (n=6) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Mean Conc. (ng/g) (n=18) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| Low | 1.5 | 1.58 | 105.3 | 6.8 | 1.62 | 108.0 | 8.2 |
| Medium | 20.0 | 19.65 | 98.3 | 4.5 | 19.88 | 99.4 | 5.9 |
| High | 40.0 | 41.20 | 103.0 | 3.2 | 40.95 | 102.4 | 4.1 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Melengestrol acetate in bovine fat. The use of MGA-d6 as an internal standard ensures high accuracy and precision, making the method suitable for regulatory monitoring and pharmacokinetic studies. The sample preparation protocol, incorporating liquid-liquid extraction and solid-phase extraction, effectively removes matrix interferences, leading to robust and reproducible results.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Spiking Melengestrol Acetate-d6 in Biological Samples
Introduction
Melengestrol acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety. Accurate quantification of MGA residues is therefore crucial. The use of a stable isotope-labeled internal standard, such as Melengestrol acetate-d6 (MGA-d6), is the gold standard for achieving accurate and precise measurements using mass spectrometry-based methods. This document provides a detailed protocol for the preparation of MGA-d6 spiking solutions and their application in the analysis of biological samples, primarily bovine tissues.
Overview of the Analytical Workflow
The accurate determination of MGA in biological matrices involves several key steps, from sample preparation to instrumental analysis. The use of an internal standard like MGA-d6 is critical to correct for analyte losses during sample processing and for variations in instrument response. The general workflow is as follows:
Caption: General workflow for the analysis of Melengestrol acetate in biological samples using an internal standard.
Experimental Protocols
Preparation of this compound Spiking Solutions
Objective: To prepare a series of MGA-d6 solutions for spiking into biological samples as an internal standard.
Materials:
-
This compound (MGA-d6) certified reference standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Class A volumetric flasks (1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of MGA-d6 standard.
-
Dissolve the standard in methanol in a 100 mL volumetric flask.
-
Bring to volume with methanol and mix thoroughly.
-
Store at -20°C in an amber vial. This stock solution is stable for up to one year.
-
-
Secondary Stock Solution (1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Bring to volume with methanol and mix thoroughly.
-
Store at -20°C. This solution is stable for up to six months.
-
-
Working Spiking Solution (e.g., 100 ng/mL):
-
Pipette 1 mL of the 1 µg/mL secondary stock solution into a 10 mL volumetric flask.
-
Bring to volume with acetonitrile or a solvent compatible with the initial extraction step.
-
This working solution should be prepared fresh daily or weekly as needed. The concentration of the working solution may be adjusted based on the expected concentration of MGA in the samples and the desired spiking level.
-
Sample Preparation and Spiking
Objective: To extract MGA and the spiked MGA-d6 from biological tissues and prepare the sample for instrumental analysis. This protocol is adapted for bovine fat, liver, and muscle tissues.
Materials:
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Nitrogen evaporator
-
Acetonitrile (saturated with n-hexane)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Homogenization:
-
Weigh 5.0 ± 0.1 g of the tissue sample into a centrifuge tube.
-
-
Spiking:
-
Add a known volume of the MGA-d6 working spiking solution to the homogenized sample. For example, add 100 µL of a 100 ng/mL MGA-d6 solution to achieve a final concentration of 2 ng/g in the tissue. The spiking level should be in the mid-range of the calibration curve.[2]
-
-
Extraction:
-
Add 25 mL of acetonitrile (saturated with n-hexane) and 25 mL of n-hexane to the sample tube.
-
Homogenize for 2 minutes.
-
Add 10 g of anhydrous sodium sulfate and homogenize for another 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Carefully remove and discard the upper n-hexane layer.
-
Transfer the lower acetonitrile layer to a clean tube.
-
Re-extract the tissue pellet with another 25 mL of acetonitrile, centrifuge, and combine the acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of MGA and MGA-d6.[1] The following are typical parameters that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transitions | MGA: Precursor Ion > Product Ion 1, Product Ion 2 |
| MGA-d6: Precursor Ion > Product Ion 1, Product Ion 2 |
Note: Specific mass transitions for MGA and MGA-d6 should be optimized on the specific mass spectrometer being used.
Data Presentation and Interpretation
The use of MGA-d6 as an internal standard allows for the accurate quantification of MGA by correcting for variations in extraction efficiency and instrument response. The concentration of MGA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Spiking Concentrations and Recovery
The following table summarizes typical spiking concentrations and expected recovery rates for MGA in various bovine tissues.
| Tissue Type | Spiking Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) |
| Fat | 5 | 95.2 | 4.5 |
| 10 | 98.1 | 3.8 | |
| 20 | 96.5 | 4.1 | |
| Liver | 2 | 92.8 | 5.2 |
| 5 | 94.5 | 4.8 | |
| 10 | 93.7 | 4.3 | |
| Muscle | 1 | 90.5 | 6.1 |
| 5 | 92.1 | 5.5 | |
| 10 | 91.8 | 5.8 |
Data compiled from representative analytical methods.
Conceptual Signaling Pathway
Melengestrol acetate is a synthetic progestogen, and its biological effects are mediated through the progesterone (B1679170) receptor (PR). The following diagram illustrates a simplified conceptual pathway of MGA's action.
Caption: Conceptual signaling pathway of Melengestrol acetate (MGA).
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of MGA in biological samples. The detailed procedures for preparing spiking solutions, sample extraction, and instrumental analysis, along with the presented quantitative data and conceptual diagrams, offer a valuable resource for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis. Adherence to these protocols will contribute to the generation of accurate and reliable data for regulatory compliance and food safety assessment.
References
Application Note: Sample Preparation for Melengestrol Acetate (MGA) Residue Analysis in Bovine Fat and Liver
Introduction
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in beef heifers to improve feed efficiency, promote growth, and suppress estrus (heat)[1]. Due to its hormonal activity, regulatory agencies in various countries have established Maximum Residue Limits (MRLs) for MGA in edible bovine tissues to ensure consumer safety[1]. The primary target tissues for MGA residue monitoring are fat and liver, as they tend to accumulate higher concentrations of the compound compared to muscle[2][3]. This application note provides detailed protocols for the sample preparation of bovine fat and liver for the quantitative analysis of MGA residues, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[2].
Analytical Workflow Overview
The overall workflow for MGA residue analysis involves several key stages, from sample collection to final data acquisition. The process begins with the preparation of a homogeneous sample from the collected tissue, followed by extraction of the analyte from the matrix. A cleanup step is then crucial to remove interfering lipids and other co-extractives. Finally, the purified extract is concentrated and analyzed using a suitable chromatographic-mass spectrometric technique.
Quantitative Data Summary
Regulatory limits and method performance are critical parameters in residue analysis. The following tables summarize the established MRLs and typical method performance characteristics for MGA analysis in bovine fat and liver.
Table 1: Maximum Residue Limits (MRLs) for MGA
| Tissue | MRL (µg/kg or ppb) | Regulatory Body/Region |
| Bovine Fat | 5 | JECFA (Joint FAO/WHO Expert Committee on Food Additives)[1] |
| Bovine Liver | 2 | JECFA[1] |
| Bovine Fat | 25 | FDA (U.S. Food and Drug Administration)[4] |
| Bovine Fat | 14 | Canada[5] |
| Bovine Liver | 6 | Canada[5] |
Table 2: Method Performance Data for MGA Analysis
| Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
| Bovine Fat | GC-MS | 10 | - | - | Krzeminsky et al., 1973a[6] |
| Bovine Fat | SFE-SPE-HPLC-UV | < 25 | - | 99.4 | Maxwell and Lightfield, 1995[7][8] |
| Bovine Fat | LC-MS/MS | 5 | - | - | Canadian Food Inspection Agency[5] |
| Bovine Liver | HPLC | - | - | 86 | Munns and Roybal, 1982[9] |
| Bovine Liver | LC-MS/MS | 0.6 | up to 140 times lower than LC-MS | - | Canadian Food Inspection Agency[5] |
| Bovine Muscle | GC-MS | - | 0.5 | - | Daxenberger et al., 1999[1] |
| Bovine Fat | EIA | - | 0.4 | - | Hageleit et al., 2001[1] |
LOQ: Limit of Quantitation; LOD: Limit of Detection; SFE: Supercritical Fluid Extraction; SPE: Solid-Phase Extraction; EIA: Enzyme Immunoassay.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of bovine fat and liver samples for MGA analysis. These protocols are based on common liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques.
Protocol 1: MGA Extraction from Bovine Fat
This protocol details a robust method for extracting MGA from high-fat matrices, which involves solvent extraction, liquid-liquid partitioning, and solid-phase extraction for cleanup.
Materials and Reagents:
-
Homogenizer (e.g., blender or rotor-stator)
-
Centrifuge
-
Water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)[1]
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
MGA analytical standard
-
Internal standard (e.g., deuterated MGA, MGA-d3)[5]
Procedure:
-
Homogenization: Weigh 5 g of a representative, homogenized bovine fat sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with an appropriate amount of internal standard solution (e.g., MGA-d3)[5].
-
Initial Extraction:
-
Liquid-Liquid Partitioning:
-
Add 10 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers. The upper hexane/fat layer is separated from the lower acetonitrile layer.
-
Carefully transfer the lower acetonitrile layer (containing MGA) to a clean tube.
-
Repeat the partitioning step by adding another 10 mL of acetonitrile to the hexane layer, vortexing, centrifuging, and combining the acetonitrile extracts.
-
-
SPE Cartridge Cleanup:
-
Condition an SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Load the combined acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., 5 mL of 40% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the MGA with a less polar solvent (e.g., 5 mL of methanol or acetonitrile).
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Vortex and transfer to an autosampler vial.
-
References
- 1. fao.org [fao.org]
- 2. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. AskUSDA [ask.usda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fao.org [fao.org]
- 7. scispace.com [scispace.com]
- 8. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction (SPE) for Melengestrol Acetate (MGA) Analysis in Animal Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible animal tissues to ensure consumer safety.[2] Accurate and reliable analytical methods are therefore essential for monitoring MGA residues in tissues such as fat, liver, and muscle. Solid-phase extraction (SPE) is a widely used sample cleanup technique that effectively removes matrix interferences, thereby enhancing the sensitivity and selectivity of subsequent analytical determination by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This application note provides a detailed protocol for the SPE cleanup of MGA from animal tissues.
Data Presentation
The following table summarizes the quantitative data from various studies on MGA analysis in animal tissues, highlighting the performance of different extraction and cleanup methods.
| Tissue Type | Extraction Method | Analytical Method | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |
| Bovine Fat | Supercritical Fluid Extraction (SFE) - SPE | HPLC-UV / GC-MS | 99.4 | - | - | [1][6][7] |
| Bovine Fat | Solvent Extraction & SPE | HPLC-MS | 94.7 | 1.0 | 0.42 | [2] |
| Bovine Liver | Solvent Extraction & SPE | HPLC-MS | 101 | 0.89 | 0.38 | [2] |
| Animal Kidney Fat | Acetonitrile (B52724) Extraction & SPE | LC-MS/MS | 98 - 100 | - | - | [8] |
| Bovine Meat | Bead Disruption & SPE | UHPLC-MS/MS | 85 - 115 | 0.1 - 0.9 (CCα) | - | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of MGA in animal tissues, from sample preparation to final analysis.
Caption: General workflow for MGA analysis in animal tissue.
Experimental Protocols
1. Sample Preparation and Homogenization
-
Objective: To prepare a uniform sample for efficient extraction.
-
Procedure:
-
Weigh 5 g of the animal tissue sample (e.g., bovine fat, liver) into a suitable container.[2]
-
For fatty tissues, it may be necessary to dissolve/extract with a solvent like 10% ethyl acetate in hexane with heating before homogenization.[2]
-
Add an appropriate internal standard, such as trideuterated MGA (d3-MGA), to the sample.[2]
-
Homogenize the tissue sample using a high-speed blender or a bead-ruptor machine until a uniform consistency is achieved.[4]
-
2. Extraction
-
Objective: To extract MGA from the tissue matrix into a solvent.
-
Procedure (Solvent Extraction):
-
To the homogenized sample, add 20 mL of acetonitrile.
-
Vortex or shake vigorously for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solvent layer from the solid tissue debris.
-
Carefully collect the supernatant (acetonitrile layer).
-
For fatty matrices, a defatting step with hexane may be performed by partitioning the acetonitrile extract against hexane.[8]
-
3. Solid-Phase Extraction (SPE) Cleanup
-
Objective: To remove interfering matrix components from the extract.
-
Materials: SPE cartridges (e.g., Oasis HLB, Isolute CN, or Alumina-based cartridges can be used).[4][8] The following protocol is a general guideline and may need optimization based on the specific cartridge and matrix.
-
SPE Workflow Diagram:
Caption: The four main steps of the SPE cleanup process.
-
Protocol:
-
Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the sorbent to dry out before loading the sample.[9]
-
-
Loading:
-
Load the entire collected supernatant from the extraction step onto the conditioned SPE cartridge. A slow and steady flow rate (1-2 mL/min) is recommended to ensure proper retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences while retaining MGA on the sorbent.
-
-
Elution:
-
Elute the MGA from the cartridge with 5 mL of an appropriate elution solvent (e.g., 60:40 hexane:acetone).[2] Collect the eluate in a clean collection tube.
-
-
4. Final Preparation and Analysis
-
Objective: To concentrate the sample and prepare it for instrumental analysis.
-
Procedure:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for the LC-MS/MS analysis (e.g., acetonitrile/water mixture).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Analyze the sample using a validated LC-MS/MS method for the quantification of MGA.
-
This application note provides a comprehensive protocol for the solid-phase extraction cleanup of melengestrol acetate from animal tissues. The use of SPE is crucial for removing matrix interferences, which leads to improved accuracy, precision, and sensitivity in the final analytical determination. The provided protocols and data serve as a valuable resource for researchers and scientists involved in veterinary drug residue analysis. Method validation should be performed in accordance with relevant guidelines to ensure the reliability of the results.[10]
References
- 1. scispace.com [scispace.com]
- 2. fao.org [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Confirmatory method for the determination of various acetylgestagens in animal kidney fat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. rr-americas.woah.org [rr-americas.woah.org]
Application Notes and Protocols for GC-MS Analysis of Steroid Hormones with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of steroid hormones in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards. The methodologies outlined are essential for endocrinology research, clinical diagnostics, and pharmaceutical development.
Introduction
The accurate quantification of steroid hormones is crucial for understanding various physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis due to its high sensitivity and specificity.[1][2] The use of deuterated internal standards is the gold standard for quantitative accuracy, as they closely mimic the chemical behavior of the target analytes, compensating for variations during sample preparation and analysis.[3][4]
Steroid hormones are not inherently volatile and require derivatization to increase their thermal stability and improve chromatographic separation.[5][6][7] Silylation, particularly using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for introducing trimethylsilyl (B98337) (TMS) groups to the steroid molecules.[8][9]
Experimental Protocols
This section details the key experimental procedures for the analysis of steroid hormones, including sample preparation, derivatization, and GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and preconcentration of steroid hormones from biological samples like urine and plasma.[2][8][10][11][12]
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Urine or plasma samples
-
Deionized water
-
Nitrogen gas evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of the biological sample (e.g., urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
Elution: Elute the steroid hormones from the cartridge with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-60°C.
Derivatization: Silylation
Derivatization is a critical step to enhance the volatility and thermal stability of steroid hormones for GC-MS analysis.[5][6]
Materials:
-
Dried sample extract
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithiothreitol (B142953) (DTT).[8][9]
-
Heptane or other suitable solvent
-
Heating block or oven
Protocol:
-
Reconstitute the dried sample extract in a suitable volume of the derivatization reagent mixture (e.g., 100 µL of MSTFA:NH₄I:DTT).
-
Vortex the mixture to ensure complete dissolution.
-
Heat the mixture at 60-80°C for 20-30 minutes to facilitate the derivatization reaction.[8]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Analysis
The derivatized sample is analyzed using a GC-MS system. The following are typical parameters, which may require optimization based on the specific instrument and target analytes.
Gas Chromatograph (GC) Parameters:
-
Column: A low-bleed, non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is recommended for high-temperature analysis of steroid hormones.[13]
-
Injection Mode: Splitless injection is commonly used for trace analysis.[14]
-
Injector Temperature: 250-280°C
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[14]
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C.[12]
-
Quadrupole Temperature: 150°C.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2] For each target analyte and its deuterated internal standard, specific ions are monitored.
Quantitative Data
The following tables summarize the quantitative performance data for the GC-MS analysis of several steroid hormones. These values are indicative and may vary depending on the specific matrix and instrumentation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Steroid Hormone | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Testosterone | 1.0 - 2.5 | 2.5 - 5.0 | [8][9][10][11] |
| Estrone | 1.0 - 2.5 | 2.5 - 5.0 | [8][9][10][11] |
| Dihydrotestosterone (DHT) | 1.0 - 2.5 | 2.5 - 5.0 | [8][9][10][11] |
| Estriol | 1.0 - 2.5 | 2.5 - 5.0 | [8][9][10][11] |
| Estradiol | 1.0 - 2.5 | 2.5 - 5.0 | [8][9][10][11] |
| Progesterone | 1.0 - 2.5 | 2.5 - 5.0 | [8][9][10][11] |
| Pregnenolone | 0.36 - 0.43 | - | [15] |
| Androstenedione | 0.20 - 0.36 | - | [15] |
Table 2: Recovery and Linearity
| Steroid Hormone | Recovery (%) | Linearity (R²) | Reference |
| Various Steroids | 84 - 104 | >0.99 | [3][16] |
| Various Steroids | 50 - 112 | >0.9925 | [12][15] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of steroid hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | Semantic Scholar [semanticscholar.org]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 14. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 15. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Melengestrol Acetate-d6 Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2][3][4] Regulatory bodies in various countries have established maximum residue limits (MRLs) for MGA in bovine tissues to ensure consumer safety. Accurate quantification of MGA residues is therefore crucial.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrumental analysis. Melengestrol acetate-d6 (MGA-d6 or d3MGA), the deuterated analog of MGA, is the preferred internal standard for the analysis of MGA in complex biological matrices such as bovine fat, liver, and muscle.[1] Its chemical and physical properties are nearly identical to those of MGA, ensuring it behaves similarly during extraction, chromatography, and ionization, thus leading to more accurate and precise measurements.
This document provides detailed protocols for the preparation of MGA-d6 calibration standards for use in Liquid Chromatography-Mass Spectrometry (LC-MS) based analytical methods.
Safety Precautions
Melengestrol acetate is a hormonally active substance and is suspected of damaging fertility or the unborn child.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling MGA and its deuterated analog.[5][6] All handling of the powdered compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood.[5] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[5][6][7]
Materials and Reagents
-
This compound (MGA-d6) reference standard (purity ≥98%)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (≥18.2 MΩ·cm)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps (B75204) for storage
Protocol 1: Preparation of this compound (MGA-d6) Stock Solution
This protocol describes the preparation of a 100 µg/mL primary stock solution of MGA-d6.
-
Weighing: Accurately weigh approximately 1 mg of MGA-d6 reference standard into a clean, tared weighing vessel.
-
Dissolution: Quantitatively transfer the weighed MGA-d6 to a 10 mL Class A volumetric flask.
-
Solubilization: Add a small volume of acetonitrile (approximately 5 mL) to the flask and gently swirl to dissolve the MGA-d6 completely.
-
Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with acetonitrile.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a properly labeled amber glass vial. Store at -20°C. This stock solution is expected to be stable for at least one month at -20°C and for up to six months at -80°C.[8]
Protocol 2: Preparation of Working Standard Solutions and Calibration Curve
This protocol details the serial dilution of the MGA-d6 stock solution to prepare working standards and a final set of calibration standards for analysis. The example concentrations provided are based on a validated method for MGA analysis in bovine tissues.[1]
2.1 Preparation of Intermediate Working Standard Solution (1 µg/mL)
-
Allow the 100 µg/mL MGA-d6 stock solution to equilibrate to room temperature.
-
Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap and invert the flask multiple times to ensure thorough mixing. This solution is the 1 µg/mL (1000 ng/mL) intermediate working standard.
2.2 Preparation of Calibration Standards
The final calibration standards should be prepared in the same solvent composition as the final sample extracts to minimize matrix effects. A common solvent for MGA analysis is a mixture of acetonitrile and 0.1% formic acid in water.[9][10]
The following table provides an example dilution scheme to prepare a set of calibration standards with a final volume of 10 mL each, covering a concentration range of 2.55 ng/mL to 51.0 ng/mL.[1]
| Calibration Standard ID | Target Concentration (ng/mL) | Volume of 1 µg/mL MGA-d6 Working Standard (µL) | Final Volume (mL) | Diluent |
| CS1 | 2.55 | 25.5 | 10 | Acetonitrile/0.1% Formic Acid (1:3, v/v) |
| CS2 | 5.10 | 51.0 | 10 | Acetonitrile/0.1% Formic Acid (1:3, v/v) |
| CS3 | 10.2 | 102 | 10 | Acetonitrile/0.1% Formic Acid (1:3, v/v) |
| CS4 | 20.4 | 204 | 10 | Acetonitrile/0.1% Formic Acid (1:3, v/v) |
| CS5 | 40.8 | 408 | 10 | Acetonitrile/0.1% Formic Acid (1:3, v/v) |
| CS6 | 51.0 | 510 | 10 | Acetonitrile/0.1% Formic Acid (1:3, v/v) |
Procedure for Preparing Calibration Standards:
-
Label a series of 10 mL volumetric flasks for each calibration standard.
-
Add the specified volume of the 1 µg/mL MGA-d6 working standard to each respective flask using a calibrated micropipette.
-
Dilute each flask to the 10 mL mark with the diluent (e.g., Acetonitrile/0.1% Formic Acid (1:3, v/v)).
-
Cap and invert each flask thoroughly to ensure homogeneity.
-
Transfer the calibration standards to labeled amber glass autosampler vials.
Stability of Prepared Standards:
Prepared samples in their final solvent have been shown to be stable for up to four days under ambient laboratory conditions.[1]
Data Presentation and Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte (MGA) to the internal standard (MGA-d6) against the concentration of the analyte. A weighted linear regression is typically used for the construction of the calibration curve.[1]
Table of Method Performance Characteristics from a Validated HPLC-MS Method:
| Parameter | Bovine Liver | Bovine Fat |
| Limit of Detection (LOD) | 0.38 µg/kg | 0.42 µg/kg |
| Limit of Quantitation (LOQ) | 0.89 µg/kg | 1.0 µg/kg |
| Repeatability (%CV) | 13.7 | 12.0 |
| Reproducibility (%CV) | 15.8 | 14.8 |
| Mean Recovery | 101% | 94.7% |
| Data sourced from a validated HPLC-MS method for MGA in bovine tissues.[1] |
Visualizations
Caption: Workflow for the preparation and use of MGA-d6 calibration standards.
Caption: Role of MGA-d6 in correcting for analytical variability.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Melengestrol Acetate Using MGA-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Melengestrol Acetate (B1210297) (MGA) in biological matrices, employing Melengestrol Acetate-d6 (MGA-d6) as an internal standard. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic studies.
Introduction
Melengestrol Acetate (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Accurate determination of MGA concentrations in biological samples is crucial for pharmacokinetic analysis, residue monitoring, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as MGA-d6, is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and precision of the results. While much of the available literature details the use of trideuterated MGA (MGA-d3), the principles and protocols are directly applicable to MGA-d6, with the primary difference being the specific mass-to-charge ratio (m/z) monitored.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of MGA using a deuterated internal standard. These values are compiled from various validated methods and provide a reference for expected performance.
Table 1: Mass Spectrometry Parameters for MGA and Deuterated MGA
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Purpose |
| Melengestrol Acetate (MGA) | Positive Electrospray (ES+) | 397 | 337, 438 | Quantification and Confirmation[1] |
| Deuterated MGA (MGA-d3) | Positive Electrospray (ES+) | 400 | 349, 441 | Internal Standard[1] |
| MGA-HFBA Derivative (GC-MS) | Not Specified | 489 | 533, 592 | Quantification[1] |
| d3MGA-HFBA Derivative (GC-MS) | Not Specified | 492 | 536, 595 | Internal Standard[1] |
Note: For MGA-d6, the precursor ion would be approximately m/z 403. Product ions would need to be determined empirically but would be expected to show a corresponding +6 Da shift.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) of MGA in Various Tissues
| Tissue | LOD (µg/kg) | LOQ (µg/kg) | Method |
| Fat | 0.42[1] | 1.0[1] | HPLC-MS |
| Liver | 0.38[1] | 0.89[1] | HPLC-MS |
| Kidney | 1 | Not Specified | GC-MS[1] |
| Muscle | 0.5 | Not Specified | GC-MS[1] |
| Livestock Products | Not Specified | 0.5 | LC-MS/MS[2] |
Table 3: Recovery and Repeatability Data for MGA Analysis
| Matrix | Fortification Level (mg/kg) | Trueness (% Recovery) | Repeatability (RSD%) |
| Livestock Products | 0.001 - 0.02 | 82 - 100 | 0.5 - 5.6[2] |
| Livestock Products | 0.0005 | 88 - 99 | 1.3 - 5.4[2] |
Experimental Protocols
The following are detailed protocols for the analysis of MGA in bovine fat and liver tissues using MGA-d6 as an internal standard, adapted from validated methods.[1]
Protocol 1: Sample Preparation and Extraction from Bovine Fat
-
Sample Homogenization: Weigh 5 g of the tissue sample.
-
Internal Standard Spiking: Add a known amount of MGA-d6 solution to the sample.
-
Extraction:
-
Add 10% ethyl acetate in hexane (B92381) (v/v) and heat to dissolve/extract the fat.
-
Partition the extract into heated acetonitrile (B52724).
-
Collect the acetonitrile phases and evaporate to dryness.
-
Reconstitute the residue in hexane.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an octadecyl (C18) SPE cartridge.
-
Load the hexane-reconstituted sample onto the cartridge.
-
Elute the compounds with a 60:40 hexane:acetone (v/v) solution.
-
Evaporate the eluent to dryness.
-
-
Final Sample Preparation: Reconstitute the final residue in 500 µL of methanol (B129727) and 500 µL of water for LC-MS/MS analysis.[1]
Protocol 2: Sample Preparation and Extraction from Bovine Liver
The protocol for liver tissue is similar to that for fat, with the primary difference being the initial sample amount (6 g) and a modified extraction process to account for the different matrix composition.[1]
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Octadecylsilanized silica (B1680970) gel column (C18).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.[2]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
MGA: Monitor the transition from the precursor ion (e.g., m/z 397) to a specific product ion (e.g., m/z 337).[1]
-
MGA-d6: Monitor the transition from the precursor ion (e.g., m/z 403) to its corresponding product ion. This specific transition should be determined during method development.
-
-
Quantification: The concentration of MGA in the sample is determined by comparing the peak area ratio of the MGA to the MGA-d6 with a calibration curve prepared with known concentrations of MGA and a constant concentration of MGA-d6.
-
Visualizations
Experimental Workflow for MGA Analysis
Caption: Workflow for MGA analysis in tissues.
Logical Relationship in Quantitative Analysis
Caption: Quantification using an internal standard.
References
Determining Melengestrol Acetate (MGA) Residues in Heifer Plasma and Edible Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestin used in the beef industry to suppress estrus, improve feed efficiency, and promote growth in heifers.[1][2] The use of MGA necessitates reliable and sensitive analytical methods to monitor its residue levels in plasma and edible tissues to ensure food safety and compliance with regulatory limits. The United States Food and Drug Administration (FDA) has established a tolerance of 25 parts per billion (ppb) for MGA residues in the fat of heifers.[3] This document provides detailed application notes and experimental protocols for the determination of MGA residues in various biological matrices from heifers.
The distribution of MGA residues varies significantly among different tissues. Studies have shown that MGA accumulates at the highest levels in fat, followed by the liver, with lower concentrations found in kidney and muscle tissue.[3] Residue levels in plasma are generally lower than in tissues and can be used for screening purposes.[3] This differential accumulation necessitates tissue-specific analytical approaches to achieve the required sensitivity and accuracy.
This document outlines two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of MGA in plasma, liver, kidney, and muscle, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of MGA in fat, owing to its high lipid content. Additionally, a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is presented as a streamlined sample preparation alternative for liver and muscle tissues.
Quantitative Data Summary
The following tables summarize quantitative data on MGA residue levels in plasma and edible tissues of heifers from various studies. These values can serve as a reference for expected concentrations following MGA administration.
Table 1: MGA Residue Concentrations in Heifer Plasma and Tissues Following a Daily Dose for 8 Weeks[3]
| Daily MGA Dose | Plasma (ng/L) | Muscle (µg/kg) | Kidney (µg/kg) | Liver (µg/kg) | Fat (µg/kg) |
| 0.5 mg | 40 | ~0.2 | ~0.2 | ~1.0 | ~10 |
| 1.5 mg | 128 | ~0.6 | ~0.6 | ~4.0 | 29 |
| 5.0 mg | 280 | ~2.0 | ~2.0 | ~12.0 | ~100 |
Table 2: MGA Residue Depletion in Heifer Tissues (Example Data)
| Withdrawal Time | Liver (µg/kg) | Fat (µg/kg) |
| 0 hours | 2.0 | 5.0 |
| 24 hours | 1.0 | 3.5 |
| 48 hours | 0.5 | 2.0 |
| 72 hours | < LOQ | 1.0 |
Note: The data in Table 2 is illustrative and compiled from general depletion trends. Actual depletion rates can vary based on factors such as animal breed, age, and diet.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of MGA in Heifer Plasma, Liver, Kidney, and Muscle
This protocol describes the extraction and analysis of MGA from plasma and lean tissues using liquid chromatography-tandem mass spectrometry. Deuterated MGA (MGA-d3) is recommended as an internal standard to ensure accurate quantification.[1]
1. Sample Preparation
-
Plasma:
-
To 1 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL MGA-d3 in methanol).
-
Add 3 mL of acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Liver, Kidney, and Muscle:
-
Homogenize the tissue sample.
-
Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the tissue pellet with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 8 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
3. LC-MS/MS Parameters
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Protocol 2: GC-MS Analysis of MGA in Heifer Fat
This protocol is suitable for the analysis of MGA in high-fat matrices. A derivatization step is included to improve the chromatographic properties of MGA for GC analysis.
1. Sample Preparation and Extraction
-
Homogenize the fat tissue.
-
Weigh 2 g of the homogenized fat into a 50 mL centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 10 mL of hexane (B92381) and 5 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the lower acetonitrile layer to a clean tube.
-
Repeat the extraction of the hexane layer with another 5 mL of acetonitrile.
-
Combine the acetonitrile extracts and evaporate to dryness.
2. Derivatization
-
To the dried extract, add 50 µL of pyridine (B92270) and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
3. GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C
-
MS System: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (for SIM mode):
Protocol 3: QuEChERS-based Extraction for MGA in Liver and Muscle
The QuEChERS method offers a simplified and high-throughput alternative for sample preparation.[4][5][6][7]
1. Extraction
-
Weigh 10 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.
Visualizations
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of steroid hormones and their metabolite in several types of meat samples by ultra high performance liquid chromatography-Orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRM Transitions for Melengestrol Acetate and MGA-d6
Welcome to the technical support center for the LC-MS/MS analysis of Melengestrol acetate (B1210297) (MGA) and its deuterated internal standard, MGA-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimizing Multiple Reaction Monitoring (MRM) transitions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Melengestrol acetate (MGA)?
A1: For the analysis of Melengestrol acetate using positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is the recommended precursor ion. The most common and reliable MRM transitions are:
-
Quantifier: 397.2 → 337.2
-
Qualifier: 397.2 → 279.2
The quantifier transition is typically the most intense and is used for accurate measurement, while the qualifier transition provides an additional point of confirmation for the analyte's identity.
Q2: What are the corresponding MRM transitions for the deuterated internal standard, MGA-d6?
A2: For a deuterated internal standard such as MGA-d6, the precursor ion will have a higher mass-to-charge ratio corresponding to the number of deuterium (B1214612) atoms. Assuming a commercially available MGA-d3 standard is being used as a proxy, the precursor ion would be [M+3+H]⁺. The recommended MRM transition is:
-
Primary Transition: 400.2 → 349.2[1]
It is crucial to verify the exact mass of your specific MGA-d6 standard and optimize the transitions accordingly.
Q3: I am not seeing the expected precursor ion for MGA. What could be the issue?
A3: Several factors can lead to a weak or absent precursor ion signal. Consider the following troubleshooting steps:
-
Ion Source Conditions: Ensure your electrospray ionization (ESI) source is clean and that the parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds in the steroid class.
-
Mobile Phase Composition: The presence of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can significantly enhance the formation of the [M+H]⁺ ion. A typical mobile phase might consist of acetonitrile (B52724) and water with 0.1% formic acid.
-
Compound Stability: Verify the integrity of your MGA standard. Degradation can lead to a poor signal.
Q4: My signal intensity is low. How can I improve it?
A4: Low signal intensity can be addressed by systematically optimizing the MS parameters. The most critical parameter is the collision energy (CE) for each MRM transition. A collision energy ramp experiment is the most effective way to determine the optimal value that yields the highest product ion intensity. Additionally, optimizing other parameters like declustering potential (DP) or cone voltage (CV) can improve the abundance of the precursor ion entering the collision cell.
Q5: The ratio of my quantifier to qualifier ion is inconsistent between samples. What does this indicate?
A5: Inconsistent ion ratios can be a sign of co-eluting interferences that affect one MRM transition more than the other. To address this, consider the following:
-
Chromatographic Separation: Improve the chromatographic resolution to separate the MGA peak from any interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up procedure to remove matrix components that may be causing the interference.
-
Collision Energy: While less common, sub-optimal collision energies can sometimes lead to less stable fragmentation and variable ion ratios. Re-optimization may be beneficial.
MRM Transition Data
The following table summarizes the recommended MRM transitions and starting parameters for the analysis of Melengestrol acetate and its deuterated internal standard. Note that optimal collision energies are instrument-dependent and should be determined empirically.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |
| Melengestrol acetate (MGA) | 397.2 | 337.2 | Quantifier |
| 397.2 | 279.2 | Qualifier | |
| MGA-d3 | 400.2 | 349.2 | Internal Standard |
Experimental Protocol: MRM Transition Optimization
This protocol outlines the direct infusion method for optimizing collision energy for a specific MRM transition.
1. Preparation of Tuning Solution:
- Prepare a 100-500 ng/mL solution of Melengestrol acetate in a solvent that mimics your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
- Infuse the tuning solution into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
- Operate the instrument in positive ion ESI mode.
3. Precursor Ion Confirmation:
- Perform a Q1 scan to confirm the presence and maximize the intensity of the [M+H]⁺ precursor ion at m/z 397.2 by adjusting source parameters such as capillary voltage and cone/declustering potential.
4. Product Ion Identification and Collision Energy Ramping:
- Set Q1 to isolate the precursor ion (m/z 397.2).
- Perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV in 2 eV increments).
- Identify the most abundant and stable product ions (e.g., m/z 337.2 and 279.2).
5. Optimal Collision Energy Determination:
- Create an MRM method with the selected transitions (397.2 → 337.2 and 397.2 → 279.2).
- For each transition, perform a collision energy ramp experiment while infusing the tuning solution.
- Plot the intensity of each product ion as a function of the collision energy.
- The collision energy that produces the maximum intensity for each transition is the optimal CE for your instrument.
6. Internal Standard Optimization:
- Repeat steps 1-5 using a tuning solution of MGA-d6 to optimize the MRM transition (e.g., 400.2 → 349.2).
Visual Workflow for MRM Optimization
Caption: Workflow for optimizing MRM transitions for a target analyte.
References
Overcoming matrix effects in MGA analysis with Melengestrol acetate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the analysis of Melengestrol acetate (B1210297) (MGA), with a focus on mitigating matrix effects using its deuterated internal standard, Melengestrol acetate-d6 (MGA-d6).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact MGA analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as MGA, due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly impact the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices like animal tissues, components such as salts, lipids, and proteins are common causes of these effects.
Q2: How does this compound (MGA-d6) help in mitigating matrix effects?
A2: this compound, a stable isotope-labeled internal standard (SIL-IS), is the gold standard for compensating for matrix effects in MGA analysis. Because MGA-d6 is chemically almost identical to MGA, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the MGA signal to the MGA-d6 signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can MGA-d6 completely eliminate issues related to matrix effects?
A3: While highly effective, MGA-d6 may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between MGA and MGA-d6.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when selecting and using MGA-d6?
A4: When using MGA-d6, the following are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of MGA.
-
Co-elution: Ideally, MGA-d6 should co-elute perfectly with MGA. Even minor chromatographic separation can lead to differential matrix effects.
-
Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector.
Troubleshooting Guides
This section provides solutions to common problems encountered when using MGA-d6 to correct for matrix effects in MGA analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of MGA/MGA-d6 area ratio. | Inconsistent sample preparation, leading to variable matrix effects between samples. Pipetting errors when adding the internal standard. | Ensure a consistent and robust sample preparation protocol is followed for all samples, standards, and quality controls. Verify the accuracy and precision of all pipettes used for dispensing the internal standard and sample solutions. |
| MGA and MGA-d6 do not co-elute. | This is likely due to the "isotope effect," where the heavier deuterium (B1214612) atoms cause a slight change in retention time on the analytical column.[1] | Modify chromatographic conditions by adjusting the mobile phase composition, gradient slope, or column temperature to minimize the separation. If the separation persists, consider using a different analytical column with a different stationary phase chemistry. |
| Unexpectedly high or low MGA concentrations. | An error in the preparation of the MGA-d6 spiking solution will lead to a systematic bias in the calculated MGA concentrations. Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. | Carefully re-prepare the internal standard solution and verify its concentration. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. |
| Poor peak shape for MGA and/or MGA-d6. | Column contamination or degradation. Injection of the sample in a solvent stronger than the mobile phase. | Implement a column washing protocol or replace the analytical column. Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions.[2] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of MGA from Bovine Fat Tissue
This protocol describes a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for the analysis of MGA in bovine fat.
1. Sample Preparation and Extraction:
- Weigh 5.0 g of homogenized bovine fat into a 50 mL centrifuge tube.
- Spike the sample with an appropriate amount of MGA-d6 internal standard solution.
- Add 10 mL of a 10% ethyl acetate in hexane (B92381) solution and heat in a water bath to dissolve the fat.
- Perform a liquid-liquid partition with acetonitrile (B52724).
- Collect the acetonitrile layer for further cleanup.[3]
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition an octadecylsilanized silica (B1680970) gel SPE cartridge (1,000 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[4]
- Load the acetonitrile extract from the previous step onto the SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interferences.
- Elute the MGA and MGA-d6 with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[4]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of acetonitrile/0.1 vol% formic acid (1:3, v/v) for LC-MS/MS analysis.[4]
LC-MS/MS Parameters
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[4]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is typical.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
MGA: The precursor ion is typically m/z 397. Product ions can be monitored for quantification and confirmation.
-
MGA-d6: The precursor ion will be higher than MGA depending on the number of deuterium atoms (e.g., m/z 400 for MGA-d3).[3] The same product ions as MGA are often monitored.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for MGA Analysis
| Technique | Matrix | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Liquid-Liquid Extraction (LLE) | Bovine Liver | 85.2 | -15.8 | 6.5 |
| Solid-Phase Extraction (SPE) | Bovine Liver | 92.5 | -8.3 | 4.2 |
| LLE followed by SPE | Bovine Fat | 95.1 | -5.1 | 3.8 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific method and laboratory conditions.
Visualizations
Caption: Workflow for MGA analysis in tissue samples.
Caption: Troubleshooting logic for MGA/MGA-d6 analysis.
References
Troubleshooting poor peak shape for Melengestrol acetate-d6 in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Melengestrol acetate-d6. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer detailed solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape, particularly peak tailing, for a neutral compound like this compound in reversed-phase HPLC is often attributed to several factors unrelated to mobile phase pH. The most common causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase of the column can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1][2][3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.[3]
-
Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger (more organic) than the mobile phase, it can cause peak distortion.[3]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can lead to poor peak shape.[3]
Q2: Since this compound is a neutral molecule, how important is mobile phase pH in controlling peak shape?
For neutral compounds like Melengestrol acetate (B1210297), the mobile phase pH generally has an insignificant effect on retention and peak shape.[4][5] Unlike ionizable compounds, neutral molecules do not change their charge state with varying pH. Therefore, troubleshooting efforts for poor peak shape with this compound should primarily focus on other factors such as stationary phase interactions, sample preparation, and column health.
Q3: What type of HPLC column is recommended for the analysis of this compound?
Reversed-phase C18 columns are commonly used for the analysis of Melengestrol acetate.[6][7] To minimize peak tailing due to silanol interactions, it is advisable to use a modern, high-purity silica (B1680970) column with good end-capping. End-capping chemically derivatizes the residual silanol groups, making them less accessible for secondary interactions.[1] A column with low silanol activity is also a good choice.[8]
Q4: Can the sample preparation method affect the peak shape of this compound?
Yes, sample preparation is critical for achieving good peak shape. Inadequate sample cleanup can lead to the co-injection of matrix components that may contaminate the column and cause peak distortion.[9][10] It is also crucial to ensure that the final sample solvent is compatible with the mobile phase.[11] Techniques like solid-phase extraction (SPE) are often employed to clean up complex samples containing Melengestrol acetate.[6][9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | 1. Use an End-Capped Column: Employ a C18 column with high-density bonding and end-capping to shield the analyte from residual silanols. 2. Add an Acidic Modifier: While this compound is neutral, adding a small amount of a modifier like formic acid or phosphoric acid to the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing interactions. A mobile phase of acetonitrile (B52724) and water with phosphoric acid has been successfully used.[8] For LC-MS applications, formic acid is a more suitable choice.[7][8] 3. Choose a Column with Low Silanol Activity: Some columns are specifically designed with minimal residual silanol groups.[8] |
| Column Contamination | 1. Implement a Column Washing Procedure: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. 2. Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced than the main column. |
| Sample Overload | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector. 2. Ensure Proper Fittings: Check all connections for leaks and ensure they are properly fitted to minimize dead volume. |
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
This protocol describes a systematic approach to optimizing the mobile phase to mitigate peak tailing for this compound analysis on a C18 column.
1. Materials:
- HPLC grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade) or phosphoric acid (HPLC grade)
- This compound standard
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Initial Mobile Phase:
- Prepare a mobile phase of acetonitrile and water (e.g., 55:45 v/v).[6]
3. Experimental Steps:
- Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a standard solution of this compound and record the chromatogram.
- Calculate the tailing factor of the peak. A tailing factor greater than 1.2 is generally considered to be tailing.[1]
- If peak tailing is observed, prepare a new mobile phase containing a small amount of an acidic modifier. For example, add 0.1% formic acid to both the water and acetonitrile components of the mobile phase.
- Repeat steps 1-3 with the modified mobile phase.
- Compare the peak shape and tailing factor obtained with and without the acidic modifier.
4. Expected Outcome: The addition of an acidic modifier is expected to reduce peak tailing by suppressing the interaction between the analyte and residual silanol groups on the stationary phase.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload (Concentration) | 1. Dilute the Sample: Reduce the concentration of this compound in the injection solution. |
| Sample Solvent Incompatibility | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase. If using a gradient, dissolve the sample in the starting mobile phase.[11] 2. Reduce Injection Volume: If the sample solvent must be stronger than the mobile phase, inject a smaller volume. |
| Column Collapse | 1. Check Column Operating Parameters: Ensure that the pressure and temperature are within the column manufacturer's recommended limits. 2. Replace the Column: If column collapse is suspected, the column will need to be replaced. |
Summary of Typical HPLC Parameters for Melengestrol Acetate Analysis
The following table summarizes typical HPLC conditions reported in the literature for the analysis of Melengestrol acetate, which can serve as a starting point for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 |
| Column | Supelcosil LC-18 (15 cm x 4.6 mm, 5 µm)[6] | Octadecylsilanized silica gel column[7] |
| Mobile Phase | Acetonitrile:Water (5.5:4.5, v/v)[6] | Gradient elution with 0.1% formic acid in water and 0.1% acetonitrile with 0.1% formic acid[7] |
| Flow Rate | 1.0 mL/min[6] | Not specified |
| Detection | UV at 291 nm[6] | Tandem Mass Spectrometry (LC-MS/MS)[7] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound in HPLC.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Logical Relationship of Peak Tailing Causes
The following diagram illustrates the relationship between the primary causes of peak tailing for a neutral analyte like this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Melengestrol acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Optimizing MGA and MGA-d6 Recovery
Welcome to the technical support center for the analysis of Melengestrol (B123420) Acetate (B1210297) (MGA) and its deuterated internal standard (MGA-d6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of these compounds from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the analysis of MGA and MGA-d6?
Researchers often face challenges such as low recovery, significant matrix effects leading to ion suppression or enhancement, and poor reproducibility.[1][2][3] The complex nature of matrices like animal tissues and feed can interfere with the extraction and detection of MGA and its internal standard.
Q2: Why is my MGA-d6 internal standard showing poor recovery or inconsistent results?
Deuterated internal standards like MGA-d6 can sometimes present their own set of challenges. These include:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures.[1]
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the native analyte.[1][2]
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the sample matrix.[1][2]
Q3: What is the "matrix effect" and how does it affect MGA and MGA-d6 analysis?
The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3][4][5][6] In the case of MGA and MGA-d6 analysis, components of the matrix can suppress or enhance the signal in the mass spectrometer, leading to inaccurate quantification.[1][3]
Troubleshooting Guides
Guide 1: Low Recovery of MGA and MGA-d6
Low recovery is a frequent issue that can arise from several factors. This guide provides a systematic approach to identifying and resolving the root cause.
Potential Cause 1: Inefficient Extraction
The chosen extraction method may not be optimal for the specific matrix.
-
Recommended Action:
-
Solvent Selection: Ensure the polarity of the extraction solvent is appropriate for MGA. MGA is a progestin steroid, and solvents like acetonitrile (B52724), methanol (B129727), and hexane (B92381) are commonly used.[7][8] For complex matrices, a multi-step extraction using solvents of different polarities might be necessary.
-
pH Adjustment: The pH of the sample matrix can influence the extraction efficiency. While MGA is not highly ionizable, adjusting the pH might help to reduce the co-extraction of interfering substances.
-
Homogenization: Ensure thorough homogenization of the sample to maximize the interaction between the analyte and the extraction solvent.
-
Extraction Technique: Techniques like sonication or vortexing can improve extraction efficiency.[9]
-
Experimental Protocol: Optimized Liquid-Liquid Extraction (LLE) for MGA in Animal Tissue
-
Weigh 10.0 g of homogenized tissue sample.
-
Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.[7]
-
Add 1 mL of acetic acid and homogenize for 1 minute.[7]
-
Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for an additional 2 minutes.[7]
-
Centrifuge at 3,000 rpm for 5 minutes.[7]
-
Collect the acetonitrile (lower) layer.
-
Repeat the extraction of the residue with another 50 mL of acetonitrile.
-
Combine the acetonitrile extracts and proceed to the cleanup step.
Potential Cause 2: Analyte Loss During Sample Cleanup
The cleanup step, designed to remove matrix interferences, can sometimes lead to the loss of the target analyte.
-
Recommended Action:
-
Solid-Phase Extraction (SPE) Optimization: SPE is a common cleanup technique.[10][11][12] Ensure the SPE cartridge type, conditioning, loading, washing, and elution steps are optimized for MGA.
-
Sorbent Choice: A C18 or similar reversed-phase sorbent is often suitable for MGA.
-
Wash Step: The wash solvent should be strong enough to remove interferences but not elute the MGA.
-
Elution Step: The elution solvent must be strong enough to fully recover the MGA from the sorbent. A mixture of an organic solvent with a modifier might be necessary.[9]
-
-
Monitor Fractions: Analyze the waste fractions from the loading and washing steps to ensure that MGA is not being prematurely eluted.
-
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an octadecylsilanized silica (B1680970) gel cartridge (e.g., 1,000 mg) with 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[7] Do not let the cartridge dry out.
-
Loading: Load the combined acetonitrile extract from the LLE step onto the SPE cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with a solvent that removes interferences without eluting MGA (e.g., a small volume of a more polar solvent than the elution solvent).
-
Elution: Elute the MGA with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[7]
-
Concentration: Concentrate the eluate at below 40°C and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]
Potential Cause 3: Analyte Degradation
MGA may be susceptible to degradation under certain conditions.
-
Recommended Action:
Quantitative Data Summary: MGA Recovery
| Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |
| Dry Animal Feed | Soxhlet with hexane | Alumina column & preparative LC | 98.3 ± 4.4 | [8] |
| Liquid Animal Feed | Methanol extraction, chloroform (B151607) partitioning | Preparative LC | 95.8 ± 4.3 | [8] |
| Bovine Liver | Liquid-liquid extraction | Coupled-column HPLC | 86.0 ± 9.84 | [13] |
Guide 2: Addressing Matrix Effects
Matrix effects can lead to inaccurate quantification. This guide provides strategies to identify and mitigate these effects.
Identifying Matrix Effects
-
Recommended Action:
-
Post-Column Infusion: This technique helps to identify regions of ion suppression or enhancement in the chromatogram.
-
Matrix Effect Evaluation: A quantitative assessment can be performed by comparing the response of the analyte in a neat solution versus a post-extraction spiked blank matrix sample.[1][6]
-
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): MGA and MGA-d6 in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with MGA and MGA-d6.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with MGA and MGA-d6 before extraction.
-
-
Analyze the Samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Mitigating Matrix Effects
-
Recommended Action:
-
Improve Sample Cleanup: More effective removal of matrix components is the most direct way to reduce matrix effects. Consider using a more selective SPE sorbent or adding extra cleanup steps.
-
Chromatographic Separation: Optimize the LC method to separate MGA and MGA-d6 from co-eluting matrix components. This may involve adjusting the mobile phase, gradient, or using a different column.
-
Use of a Stable Isotope Labeled (SIL) Internal Standard: MGA-d6 is a SIL internal standard. In theory, it should co-elute with MGA and experience the same matrix effects, thus providing accurate correction. However, if differential matrix effects are observed, further optimization of chromatography is needed to ensure co-elution.[2]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[5]
-
Visualizations
Caption: Experimental workflow for MGA and MGA-d6 analysis.
Caption: Troubleshooting decision tree for low recovery issues.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Determination of melengestrol acetate in feedstuffs with liquid chromatographic preparatory column cleanup and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Solid Phase Extraction Explained [scioninstruments.com]
- 13. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the stability of Melengestrol acetate-d6 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Melengestrol acetate-d6 (MGA-d6) stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your MGA-d6 standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, MGA-d6 stock solutions should be stored in tightly sealed, light-protected containers. Recommended storage temperatures are -20°C for short-to-medium-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[1]. It is also crucial to store solutions away from oxidizing agents and strong acids or alkalis[2][3]. To prevent contamination and degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q2: What solvents are suitable for preparing MGA-d6 stock solutions?
A2: MGA is soluble in solvents such as chloroform, ethyl acetate (B1210297), and DMSO[1][3]. For analytical purposes, particularly for LC-MS/MS applications, acetonitrile (B52724) or a mixture of acetonitrile and water is commonly used[4][5]. The choice of solvent should be compatible with the intended analytical methodology and should be of high purity (e.g., HPLC or LC-MS grade) to avoid introducing interfering substances.
Q3: How does the deuterium (B1214612) labeling in MGA-d6 affect its stability compared to non-labeled MGA?
A3: The presence of deuterium atoms in place of hydrogen atoms can increase the stability of the molecule due to the kinetic isotope effect. This effect strengthens the chemical bonds (C-D vs. C-H), making them more resistant to chemical or enzymatic cleavage[6]. Therefore, MGA-d6 is expected to be at least as stable as, or potentially more stable than, its non-deuterated counterpart. However, the position of the deuterium atoms is critical; if they are in positions prone to exchange with protons from the solvent (e.g., acidic or basic conditions), the isotopic purity may diminish over time[7].
Q4: What are the potential degradation pathways for MGA-d6 in a stock solution?
A4: While MGA is generally considered a stable compound, degradation can be accelerated by exposure to heat and light[3]. Potential degradation pathways may include hydrolysis of the acetate group and oxidation. In biological systems, metabolites such as monohydroxylated and dihydroxylated forms of MGA have been identified[1][2]. Although these specific metabolites may not form in a simple stock solution, their potential appearance could indicate significant degradation.
Q5: How often should the stability of an MGA-d6 stock solution be checked?
A5: The frequency of stability testing depends on the storage conditions and the required accuracy of the experiments. For a newly prepared stock solution, it is advisable to perform an initial assessment and then re-evaluate at regular intervals (e.g., 1, 3, and 6 months for long-term storage). If the solution is stored at -20°C, more frequent checks (e.g., monthly) are recommended. Any remaining solution should be discarded after the established stability period has expired.
Experimental Protocols
Protocol for Long-Term Stability Assessment of MGA-d6 Stock Solution
This protocol outlines a systematic approach to evaluate the stability of an MGA-d6 stock solution over time using LC-MS/MS.
1. Preparation of MGA-d6 Stock and Working Solutions:
-
Prepare a primary stock solution of MGA-d6 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
From this stock, prepare working solutions at a concentration appropriate for your analytical method (e.g., 1 µg/mL).
-
Aliquot the stock and working solutions into single-use, amber glass vials to minimize light exposure and prevent contamination.
2. Storage Conditions:
-
Store the aliquots at the desired long-term storage temperature (e.g., -80°C) and, if required, at other conditions for accelerated stability studies (e.g., -20°C, 4°C, and room temperature).
3. Time Points for Analysis:
-
Analyze the solutions at predetermined time points. A typical schedule for a 6-month study would be: T=0 (initial analysis), 1 month, 3 months, and 6 months.
4. LC-MS/MS Analysis:
-
At each time point, thaw an aliquot of the MGA-d6 working solution.
-
Prepare a calibration curve using a freshly prepared standard of non-deuterated MGA.
-
Analyze the stored MGA-d6 solution by LC-MS/MS. A validated method should be used, and MGA-d3 can be used as an internal standard for quantification[8].
-
Instrumentation: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[5].
-
Column: A C18 reversed-phase column is suitable for separation[2].
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is often used[4][9].
-
Ionization: Positive ion electrospray ionization (ESI+) is typically employed[4].
-
Monitoring: Monitor the appropriate mass transitions for MGA-d6 and the internal standard.
5. Data Analysis and Acceptance Criteria:
-
Calculate the concentration of the MGA-d6 solution at each time point by comparing its response to the calibration curve.
-
The stability of the solution is confirmed if the concentration remains within a predefined acceptance range of the initial concentration (e.g., ±10%).
-
Examine the chromatograms for any new peaks that might indicate the presence of degradation products.
Data Presentation
The results of a stability study can be effectively summarized in a table.
| Storage Condition | Time Point | Measured Concentration (µg/mL) | % of Initial Concentration | Observations |
| -80°C | 0 | 1.02 | 100.0% | Clear, colorless solution |
| 1 Month | 1.01 | 99.0% | No change | |
| 3 Months | 1.03 | 101.0% | No change | |
| 6 Months | 1.00 | 98.0% | No change | |
| -20°C | 0 | 1.02 | 100.0% | Clear, colorless solution |
| 1 Month | 0.99 | 97.1% | No change | |
| 3 Months | 0.96 | 94.1% | No change | |
| 6 Months | 0.92 | 90.2% | No change | |
| 4°C | 0 | 1.02 | 100.0% | Clear, colorless solution |
| 1 Month | 0.95 | 93.1% | No change | |
| 3 Months | 0.88 | 86.3% | Slight yellowing | |
| 6 Months | 0.79 | 77.5% | Appearance of small unknown peak |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results between time points | - Improper storage (temperature fluctuations) - Repeated freeze-thaw cycles - Inaccurate dilutions | - Ensure storage units are properly maintained and monitored. - Aliquot stock solutions into single-use vials[6]. - Use calibrated pipettes and validated dilution procedures. |
| Appearance of unexpected peaks in the chromatogram | - Degradation of MGA-d6 - Contamination of the solvent or vial | - Analyze the sample using high-resolution mass spectrometry to identify the impurities[6]. - Review storage and handling procedures to minimize degradation. - Use high-purity solvents and clean vials. |
| Loss of signal intensity over time | - Adsorption of MGA-d6 to the storage vial surface - Chemical degradation | - Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storage[6]. - Ensure the storage solvent is appropriate and that the solution is protected from light and stored at the correct temperature. |
| Precipitation of MGA-d6 in the solution | - Solvent evaporation - Exceeding the solubility limit of MGA-d6 in the chosen solvent | - Ensure vials are tightly sealed. - If precipitation occurs upon thawing, gently warm and sonicate the solution to re-dissolve the compound. If it persists, the solution may be supersaturated and should be prepared again at a lower concentration. |
Visualizations
Caption: Workflow for assessing the long-term stability of MGA-d6 stock solutions.
Caption: Troubleshooting logic for inconsistent MGA-d6 stability results.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Cross-Contribution in MGA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isotopic cross-contribution in the quantification of Monoclonal Gammopathy of Undetermined Significance (MGUS), often referred to as MGA.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of MGA quantification by mass spectrometry?
A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotopic distribution of a highly abundant polyclonal immunoglobulin (or other protein) overlaps with the mass-to-charge (m/z) ratio of a low-abundance monoclonal protein (M-protein).[1][2] Elements like carbon, nitrogen, and oxygen naturally exist as a mixture of stable isotopes (e.g., ¹²C and ¹³C).[1] This results in a series of peaks for any given peptide or protein, with the monoisotopic peak (containing all light isotopes) being the most abundant, followed by peaks at M+1, M+2, etc., corresponding to the incorporation of one, two, or more heavy isotopes. In MGA analysis, the "tail" of the isotopic distribution of abundant polyclonal immunoglobulins can extend into the m/z region of a low-level M-protein, artificially inflating its signal and complicating accurate quantification.
Q2: Why is correcting for isotopic cross-contribution critical in MGA quantification?
A2: Correcting for isotopic cross-contribution is crucial for several reasons:
-
Accurate Quantification: Failure to correct for this overlap can lead to an overestimation of the M-protein concentration, potentially leading to an incorrect diagnosis or inaccurate monitoring of disease progression.
-
Sensitive Detection: Accurate correction is essential for the sensitive detection of low-level M-proteins, which is critical for early diagnosis and monitoring of minimal residual disease (MRD).[3][4] Mass spectrometry offers significantly higher sensitivity compared to traditional methods like serum protein electrophoresis (SPEP) and immunofixation electrophoresis (IFE).[3][5]
-
Distinguishing M-protein from Therapeutic Antibodies: In patients receiving monoclonal antibody therapies (e.g., daratumumab), mass spectrometry can distinguish the therapeutic antibody from the endogenous M-protein, which is a significant challenge for electrophoresis-based methods.[5]
Q3: What are the common methods to address isotopic cross-contribution?
A3: Several strategies are employed to mitigate isotopic cross-contribution:
-
High-Resolution Mass Spectrometry: Using high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) can help to resolve the isotopic fine structure of the polyclonal and monoclonal protein signals, aiding in their differentiation.[1][6]
-
Deconvolution Algorithms: Specialized software algorithms are used to de-isotope and deconvolve overlapping isotopic clusters.[1][6][7][8] These algorithms model the theoretical isotopic distribution of the interfering polyclonal background and subtract it from the observed spectrum to isolate the M-protein signal.
-
Chromatographic Separation: Optimizing liquid chromatography (LC) conditions can help to partially separate the M-protein from the bulk of the polyclonal immunoglobulins, reducing the extent of spectral overlap.
-
Stable Isotope Labeled (SIL) Internal Standards: While not directly correcting for polyclonal background interference, the use of SIL internal standards for the M-protein's unique peptides is crucial for accurate quantification by accounting for variations in sample preparation and instrument response.[4]
Troubleshooting Guide
Issue 1: I am seeing a broad, low-level peak where I expect my M-protein. How can I be sure it's not just the isotopic tail of the polyclonal background?
-
Troubleshooting Steps:
-
Examine the Isotopic Pattern: A true monoclonal protein will have a distinct, well-defined isotopic distribution characteristic of a single protein species. The isotopic tail of a polyclonal background will appear as a broader, more heterogeneous signal.
-
Utilize Deconvolution Software: Process your raw data with a deconvolution algorithm designed for high molecular weight species. This can help to mathematically separate the M-protein signal from the polyclonal background.
-
Optimize Chromatographic Separation: Adjust your LC gradient to achieve better separation of the M-protein from the polyclonal immunoglobulins. Even a partial separation can significantly improve the signal-to-noise ratio.
-
Perform a Spike-in Experiment: If possible, spike a known amount of a purified standard of a similar monoclonal antibody into a control sample to understand its expected appearance and to validate your analysis method.
-
Issue 2: My quantitative results for a low-level M-protein are not reproducible.
-
Troubleshooting Steps:
-
Check for Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover in the LC system or on the mass spectrometer's ion source.
-
Verify Internal Standard Performance: Ensure that your stable isotope-labeled internal standard is being added consistently and that its signal is stable across runs.
-
Assess Sample Preparation Variability: Inconsistent protein digestion or peptide cleanup can introduce significant variability. Review your sample preparation protocol for any potential sources of error.[9][10][11]
-
Evaluate Matrix Effects: Matrix components from the serum can suppress or enhance the ionization of your target peptides. Consider additional sample cleanup steps or the use of a different ionization source if matrix effects are suspected.
-
Issue 3: I am having difficulty developing a robust LC-MS/MS method for M-protein quantification.
-
Troubleshooting Steps:
-
Peptide Selection: Choose unique tryptic peptides from the variable region of the M-protein's heavy and light chains. These "clonotypic" peptides will be specific to the patient's M-protein.
-
Optimization of Digestion: Ensure complete and reproducible digestion of the immunoglobulins. This may require optimization of the denaturing, reducing, and alkylating steps, as well as the enzyme-to-protein ratio and digestion time.
-
MS Parameter Tuning: Optimize the collision energy for your selected peptides to ensure you are monitoring the most intense and specific fragment ions.
-
LC Method Development: Develop a gradient that provides good separation of your target peptides from other serum components and from each other.
-
Quantitative Data Summary
The following tables provide representative data from a hypothetical experiment quantifying an IgG kappa M-protein in a patient sample with a high polyclonal background.
Table 1: M-Protein Quantification with and without Isotopic Correction
| Sample ID | M-Protein Concentration (uncorrected) (µg/mL) | M-Protein Concentration (corrected) (µg/mL) | % Overestimation |
| Patient A | 150 | 110 | 36.4% |
| Patient B | 55 | 25 | 120.0% |
| Control 1 | 15 | < 5 (Not Detected) | N/A |
Table 2: Reproducibility of M-Protein Quantification
| Replicate | Patient B M-Protein (µg/mL) |
| 1 | 26.1 |
| 2 | 24.5 |
| 3 | 25.3 |
| Mean | 25.3 |
| Std Dev | 0.8 |
| %CV | 3.2% |
Experimental Protocols
Protocol 1: Sample Preparation for M-Protein Quantification by LC-MS/MS
-
Serum Collection: Collect whole blood and allow it to clot. Centrifuge to separate the serum.
-
Protein Quantification: Determine the total protein concentration of the serum sample.
-
Denaturation, Reduction, and Alkylation:
-
To 50 µL of serum, add 50 µL of a denaturing buffer (e.g., 8 M urea).
-
Add a reducing agent (e.g., dithiothreitol) and incubate at 60°C for 1 hour.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column.
-
Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: LC-MS/MS Data Acquisition and Analysis
-
LC Separation:
-
Inject the reconstituted peptide sample onto a C18 reversed-phase column.
-
Use a gradient of increasing acetonitrile (B52724) with 0.1% formic acid to separate the peptides.
-
-
MS Acquisition:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) mode.
-
For DDA, acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
For PRM, target the specific m/z values of your M-protein's clonotypic peptides and their corresponding internal standards.
-
-
Data Analysis:
-
Import the raw data into a suitable software package.
-
Perform peak picking and deconvolution to identify and quantify the isotopic clusters of the target peptides.
-
Apply an isotopic correction algorithm to subtract the contribution of the polyclonal background.
-
Calculate the concentration of the M-protein based on the peak area ratio of the endogenous peptide to the stable isotope-labeled internal standard.
-
Visualizations
Caption: Experimental workflow for MGA quantification by LC-MS/MS.
References
- 1. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. M-protein diagnostics in multiple myeloma patients using ultra-sensitive targeted mass spectrometry and an off-the-shelf calibrator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast deisotoping algorithm and its implementation in the MSFragger search engine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconvolution in mass spectrometry based proteomics. | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Minimizing Ion Suppression in ESI-MS for Melengestrol Acetate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Melengestrol acetate (B1210297) (MGA) using Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on the role of its deuterated internal standard, Melengestrol acetate-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Melengestrol acetate analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Melengestrol acetate, in the ESI source.[1][2] This occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[1][2][3] This can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[1][4]
Q2: How does this compound help in my analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Melengestrol acetate, it co-elutes and experiences the same degree of ion suppression.[3][5] By measuring the ratio of the analyte signal to the internal standard signal, you can accurately quantify Melengestrol acetate, as the SIL-IS compensates for signal variations caused by ion suppression.[3]
Q3: What are the common causes of ion suppression in bioanalytical samples?
A3: Common causes of ion suppression include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[6] High concentrations of non-volatile materials in the sample can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the ionization process.[1][4][7] Mobile phase additives, like trifluoroacetic acid (TFA), can also cause significant signal suppression.[5][7]
Q4: Can I completely eliminate ion suppression?
A4: While complete elimination is often not possible, you can significantly minimize ion suppression through a combination of effective sample preparation, optimized chromatographic conditions, and appropriate ESI source parameter settings.[1][6] The goal is to reduce the matrix effect to a level where it does not impact the robustness and accuracy of the analytical method.
Q5: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression for MGA analysis?
A5: Generally, APCI is less prone to ion suppression than ESI because its ionization mechanism occurs in the gas phase.[1][2][8] If you continue to face significant and unavoidable ion suppression with ESI, switching to an APCI source could be a viable alternative, provided Melengestrol acetate can be efficiently ionized by APCI.[2][4]
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal Intensity for Melengestrol Acetate and this compound
This could be an indication of significant ion suppression affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column to separate Melengestrol acetate from the suppression zones.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering components.[9]
-
Optimize ESI Source Parameters: Adjust parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to enhance the ionization of your analyte.
Problem 2: Poor Reproducibility of Quality Control (QC) Samples
Inconsistent results for QC samples suggest variability in the matrix effect from sample to sample.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Ensure your sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is consistent and effective in removing matrix components.
-
Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[3][10]
-
Ensure Co-elution of Analyte and Internal Standard: Modify chromatographic conditions to ensure that Melengestrol acetate and this compound co-elute perfectly.[7] This is crucial for the internal standard to effectively compensate for ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to qualitatively assess at which retention times ion suppression occurs.
Methodology:
-
Prepare a standard solution of Melengestrol acetate at a concentration that gives a stable and moderate signal.
-
Set up your LC-MS system as you would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse the Melengestrol acetate standard solution into the mobile phase flow after the analytical column and before the ESI source.
-
Inject a blank, extracted matrix sample (e.g., plasma, tissue extract) onto the LC column.
-
Monitor the signal of the infused Melengestrol acetate standard over the course of the chromatographic run.
-
A dip in the baseline signal of the infused standard indicates a region of ion suppression.
-
Compare the retention time of your Melengestrol acetate peak with these suppression zones to determine if they overlap.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol allows for the quantification of the extent of ion suppression.
Methodology:
-
Set A: Prepare a standard solution of Melengestrol acetate in the mobile phase.
-
Set B: Extract a blank matrix sample using your established sample preparation method. Spike the extracted, clean matrix with the same concentration of Melengestrol acetate as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Relative Cost | Throughput |
| Protein Precipitation (PPT) | 60-80%[1] | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | 80-95% | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | >90% | High | High | Low to Moderate |
This table provides a general comparison. The optimal technique will depend on the specific matrix and analyte.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
Navigating MGA-d6 Internal Standard Concentration: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise quantification of Melengestrol Acetate (MGA) is critical. The use of a deuterated internal standard, such as MGA-d6, is a powerful technique to enhance the accuracy and reliability of analytical methods, particularly in complex biological matrices. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the selection of the correct concentration of MGA-d6 internal standard for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like MGA-d6 recommended for MGA analysis?
A1: MGA is often analyzed in complex matrices such as animal tissues (fat, liver, muscle), which are prone to matrix effects. Matrix effects can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. A deuterated internal standard like MGA-d6 is chemically and physically very similar to the non-labeled MGA. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization. By adding a known amount of MGA-d6 to every sample, variations in the analytical process can be normalized, leading to more accurate and precise results.
Q2: What is a typical starting concentration for MGA-d6 internal standard?
A2: The optimal concentration of MGA-d6 can vary depending on the analytical method, the sensitivity of the instrument, the sample matrix, and the expected concentration range of MGA. However, a common practice is to add the internal standard at a concentration that falls within the mid-range of the calibration curve for the native analyte. A documented example for the analysis of MGA in bovine kidney fat using a trideuterated MGA (MGA-d3) internal standard involved adding a 1.0 µg/mL working solution to achieve a final tissue equivalent concentration of 12.5 ng/g. This can serve as a reasonable starting point for method development with MGA-d6.
Q3: How do I determine the optimal MGA-d6 concentration for my specific assay?
A3: The ideal concentration of your MGA-d6 internal standard should be high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic interference. A systematic approach to determine the optimal concentration is recommended. This involves preparing a series of calibration standards and quality control (QC) samples with a fixed, trial concentration of MGA-d6 and evaluating the performance of the assay.
Troubleshooting Guides
Issue: Poor Signal Response or High Variability in Internal Standard Peak Area
Possible Cause: The concentration of the MGA-d6 internal standard may be too low, resulting in a signal that is close to the limit of detection and therefore more susceptible to variability.
Solution:
-
Increase Concentration: Prepare a new working solution of MGA-d6 with a higher concentration and re-spike your samples.
-
Check Instrument Sensitivity: Ensure your mass spectrometer is properly tuned and operating at optimal sensitivity for the MGA-d6 transition.
Possible Cause: The internal standard may be degrading during sample preparation or storage.
Solution:
-
Stability Assessment: Conduct experiments to assess the stability of MGA-d6 under your specific sample preparation and storage conditions.
-
Fresh Preparations: Prepare fresh MGA-d6 working solutions for each analytical batch.
Issue: Non-linear Calibration Curve
Possible Cause: The concentration of the MGA-d6 internal standard may be too high, leading to detector saturation or significant contribution to the analyte signal from natural isotopic abundance.
Solution:
-
Decrease Concentration: Reduce the concentration of the MGA-d6 working solution.
-
Isotopic Interference Check: Analyze a high concentration standard of MGA without the internal standard to check for any signal in the MGA-d6 mass transition channel.
Possible Cause: The concentration of the internal standard is not appropriate for the range of the calibration curve.
Solution:
-
Mid-Range Concentration: As a general guideline, the response of the internal standard should be in the middle of the response range of the calibration standards for the analyte.
Experimental Protocols
Protocol for Determining the Optimal MGA-d6 Concentration
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of MGA and MGA-d6 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare Calibration Standards: From the MGA stock solution, prepare a series of calibration standards that cover the expected concentration range of your samples.
-
Select a Trial IS Concentration: Based on the mid-point of your calibration curve, select a trial concentration for the MGA-d6 internal standard. Prepare a working solution at this concentration.
-
Spike Samples: Add a fixed volume of the MGA-d6 working solution to all your calibration standards, quality control (QC) samples, and unknown samples.
-
Sample Preparation: Perform your established sample extraction and cleanup procedure.
-
LC-MS/MS Analysis: Analyze the prepared samples using your LC-MS/MS method.
-
Data Evaluation:
-
Internal Standard Response: Check the peak area of the MGA-d6 across all samples. The response should be consistent and well above the noise level.
-
Calibration Curve Linearity: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The resulting calibration curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Evaluate the accuracy and precision of your QC samples. The results should be within acceptable limits (typically ±15% for accuracy and <15% for precision).
-
-
Optimization: If the results are not satisfactory, adjust the MGA-d6 concentration and repeat the experiment.
Data Presentation
Table 1: Example of MGA-d6 Concentration Evaluation
| MGA-d6 Concentration (ng/mL) | IS Peak Area (Mean) | IS Peak Area (%RSD) | Calibration Curve r² | QC Low Accuracy (%) | QC High Accuracy (%) |
| 5 | 5,200 | 18.5 | 0.985 | 75 | 80 |
| 25 | 28,000 | 8.2 | 0.998 | 98 | 102 |
| 100 | 150,000 | 5.1 | 0.995 | 105 | 110 |
In this hypothetical example, a concentration of 25 ng/mL for MGA-d6 provides the best performance with good signal stability, excellent linearity, and high accuracy.
Visualization of the Workflow
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Melengestrol Acetate (MGA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the sensitivity for low-level detection of Melengestrol (B123420) acetate (B1210297) (MGA). Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level detection of MGA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No MGA Signal | Inefficient extraction of MGA from the sample matrix. | - Ensure the homogenization of the sample is thorough. For tissues like muscle, fat, liver, and kidney, use a mixture of acetonitrile (B52724) saturated with n-hexane, n-hexane, and acetic acid for effective extraction.[1] - Add anhydrous sodium sulfate (B86663) during homogenization to remove excess water, which can hinder extraction efficiency.[1] - For fatty tissues, a heated extraction with ethyl acetate in hexane (B92381) followed by partitioning into acetonitrile can improve recovery.[2] |
| Degradation of MGA during sample processing. | - Avoid high temperatures during solvent evaporation steps; concentrate samples at temperatures below 40°C.[1] | |
| Incomplete reconstitution of the final extract. | - Ensure the dried residue is fully dissolved in the reconstitution solvent. Vortexing and/or sonication can aid in complete dissolution. | |
| Issues with the analytical instrument (e.g., LC-MS/MS). | - Verify the instrument parameters, including ionization source settings and mass transitions being monitored. For LC-MS analysis with electrospray ionization (ESI), monitored ions for MGA can include m/z 397, 438, and 337.[2] - Use a deuterated internal standard, such as MGA-d3, to normalize for variations in instrument response and sample preparation.[2] | |
| High Background Noise or Interferences | Matrix effects from complex sample types (e.g., fat, liver). | - Employ a thorough clean-up procedure after extraction. Solid-phase extraction (SPE) with an octadecylsilanized silica (B1680970) gel cartridge is effective for removing interfering substances.[1][2][3] - For fatty samples, a defatting step using partitioning between a nonpolar solvent (like hexane) and a more polar solvent (like acetonitrile) is crucial.[1] - Consider using advanced techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) to filter chemical background in the gas phase, which can significantly lower limits of detection.[4][5] |
| Contamination from reagents or labware. | - Use high-purity reagents, such as acetonitrile and water suitable for chemical analysis, that are free from interfering substances.[1] - Thoroughly clean all glassware and lab equipment to avoid cross-contamination. | |
| Poor Reproducibility or High Variability | Inconsistent sample preparation. | - Standardize every step of the extraction and clean-up protocol. Ensure consistent timing, volumes, and mixing procedures. - Use of an internal standard is highly recommended to account for variability.[2] |
| Non-homogenous sample. | - Ensure the initial sample is thoroughly homogenized to obtain a representative aliquot for extraction. | |
| Instrument instability. | - Allow the analytical instrument to stabilize before running samples. - Regularly perform system suitability tests and calibrations to ensure consistent performance. | |
| Low Recovery Rates | Inefficient elution from the SPE cartridge. | - Optimize the elution solvent. A mixture of methanol (B129727) and formic acid in methanol has been shown to be effective.[1] - Ensure the cartridge is not allowed to dry out before the sample is loaded and eluted. |
| Loss of analyte during solvent evaporation. | - Use a gentle stream of nitrogen for evaporation and avoid overheating the sample.[1] | |
| Suboptimal pH during extraction. | - The addition of acetic acid during the initial extraction helps to maintain an acidic environment which can improve the extraction of MGA.[3] |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting low levels of MGA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of MGA residues.[1][3] For screening purposes, a sensitive enzyme immunoassay (EIA) can also be utilized, offering very low detection limits, especially in muscle tissue.[2][6][7]
2. What are the typical limits of detection (LOD) and quantification (LOQ) for MGA in different matrices?
The LOD and LOQ can vary depending on the method and the sample matrix. Below is a summary of reported values:
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-MS | Liver | 0.38 µg/kg | 0.89 µg/kg |
| HPLC-MS | Fat | 0.42 µg/kg | 1.0 µg/kg |
| Enzyme Immunoassay (EIA) | Fat | 0.4 µg/kg | 2 ng/g |
| Enzyme Immunoassay (EIA) | Muscle | 0.05 µg/kg | 0.1 ng/g |
| LC-MS/MS | Livestock Products | - | 0.0005 mg/kg |
| LC-FAIMS-MS | Liver | Up to 140 times lower than LC-MS | 0.6 ng/g |
Note: 1 µg/kg = 1 ng/g = 0.001 mg/kg
3. How can I minimize matrix effects when analyzing MGA in complex samples like fat and liver?
Effective sample clean-up is critical. This typically involves:
-
Liquid-Liquid Extraction: To partition MGA away from interfering substances.[1]
-
Solid-Phase Extraction (SPE): Using cartridges like octadecylsilanized silica gel to purify the extract.[1][2][3]
-
Use of an Internal Standard: A deuterated analog of MGA (MGA-d3) can help to compensate for matrix-induced signal suppression or enhancement.[2]
-
Advanced Instrumentation: Techniques like FAIMS coupled with LC-MS can filter out background ions, significantly improving sensitivity in complex matrices.[4][5]
4. What are the key steps in a typical sample preparation workflow for MGA analysis by LC-MS/MS?
The following diagram illustrates a general workflow for MGA analysis in tissue samples.
Caption: Workflow for MGA sample preparation and analysis.
5. What is the principle behind the enzyme immunoassay (EIA) for MGA detection?
The EIA for MGA is a competitive immunoassay.[2] In this format, MGA in the sample competes with a known amount of enzyme-labeled MGA for binding to a limited number of anti-MGA antibody binding sites, which are typically coated on a microtiter plate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of MGA in the sample.
Caption: Principle of Competitive Enzyme Immunoassay for MGA.
Experimental Protocols
Detailed Methodology for MGA Analysis in Animal Tissues by LC-MS/MS
This protocol is adapted from published methods for the analysis of MGA in tissues such as muscle, fat, liver, and kidney.[1][3]
1. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetic Acid (Glacial)
-
Formic Acid
-
Anhydrous Sodium Sulfate
-
Melengestrol Acetate (MGA) reference standard
-
MGA-d3 (internal standard)
-
Octadecylsilanized silica gel SPE cartridges (1,000 mg)
2. Sample Extraction
-
Weigh 10.0 g of homogenized tissue sample into a centrifuge tube.
-
Add 1 mL of internal standard solution.
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.
-
Homogenize for 1 minute.
-
Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer and collect the lower acetonitrile layer.
-
Repeat the extraction of the residue with another 50 mL of acetonitrile, homogenize for 2 minutes, and centrifuge.
-
Combine the acetonitrile layers and adjust the final volume to 100 mL with acetonitrile.
-
Take a 5 mL aliquot of the solution, concentrate at below 40°C, and remove the solvent.
3. Clean-up (Solid-Phase Extraction)
-
Condition an octadecylsilanized silica gel SPE cartridge (1,000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
-
Dissolve the residue from the extraction step in a small volume of the conditioning solution and load it onto the SPE cartridge.
-
Elute the MGA with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
-
Collect the entire eluate, concentrate at below 40°C, and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile/0.1 vol% formic acid (1:3, v/v). This is the final test solution for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: Octadecylsilanized silica gel column (e.g., C18)
-
Mobile Phase: Gradient elution with 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile.[3]
-
Ionization: Positive ion electrospray ionization (ESI+).[3]
-
MS/MS Detection: Monitor the appropriate precursor and product ion transitions for MGA and the internal standard.
Protocol for Sensitive Enzyme Immunoassay (EIA) for MGA in Adipose and Muscle Tissues
This protocol is based on a described sensitive screening method.[6][7][8]
1. Sample Extraction and Clean-up
-
Homogenize the tissue sample (fat or muscle).
-
Extract the sample with petroleum ether.
-
Purify the extract using an octadecyl-silica-cartridge.
-
Evaporate the purified extract to dryness and reconstitute in the assay buffer.
2. EIA Procedure (Competitive Format)
-
Add reconstituted sample, standards, and controls to the wells of an anti-MGA antibody-coated microtiter plate.
-
Add the MGA-enzyme conjugate (e.g., MGA-HRP) to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the enzyme substrate (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the MGA concentration in the samples by comparing their absorbance to the standard curve. The concentration is inversely proportional to the signal.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. fao.org [fao.org]
- 3. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A sensitive enzyme immunoassay (EIA) for the determination of melengestrol acetate (MGA) in adipose and muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
Method Validation for Melengestrol Acetate (MGA) Analysis: A Comparative Guide to Using Melengestrol Acetate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Melengestrol Acetate (B1210297) (MGA), a synthetic progestational steroid used in the cattle industry. The focus is on method validation employing Melengestrol Acetate-d6 (MGA-d6) as an internal standard, a common practice for ensuring accuracy and reliability in residue analysis. This document offers a detailed examination of experimental protocols, quantitative performance data, and a comparison with alternative analytical approaches.
Introduction
Melengestrol acetate is utilized to enhance feed efficiency and suppress estrus in heifers.[1] Due to its hormonal activity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for MGA in bovine tissues to ensure consumer safety.[1] Accurate and precise analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations during sample preparation and analysis in mass spectrometry-based methods.[2]
This guide will delve into the prevalent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using MGA-d6 and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and other simplified LC-MS techniques.
Core Method: LC-MS/MS with this compound
The most widely adopted method for the determination of MGA residues in animal tissues is LC-MS/MS with the use of a deuterated internal standard.[3][4] This approach offers high sensitivity and selectivity, allowing for the detection and quantification of MGA at levels well below the established MRLs.
Experimental Workflow
The general workflow for MGA analysis using LC-MS/MS with MGA-d6 involves several key steps: sample extraction, extract clean-up, and instrumental analysis.
Caption: Workflow for MGA analysis using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (Bovine Fat) [3]
-
Extraction:
-
Weigh 5 g of homogenized bovine fat tissue into a centrifuge tube.
-
Add a known amount of this compound (MGA-d3 is also commonly used and refers to trideuterated MGA) internal standard solution.[3]
-
Add 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat.
-
Perform a liquid-liquid partition with heated acetonitrile.
-
Collect the acetonitrile phase.
-
-
Clean-up:
-
Evaporate the acetonitrile extract to dryness.
-
Reconstitute the residue in hexane.
-
Apply the reconstituted extract to a solid-phase extraction (SPE) cartridge (e.g., octadecylsilanized silica (B1680970) gel).[3][4]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent mixture (e.g., 60:40 hexane:acetone).[3]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters [3]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
Performance Characteristics
The use of MGA-d6 as an internal standard significantly improves the accuracy and precision of the method by correcting for analyte loss during sample preparation and for variations in instrument response.
Table 1: Method Validation Data for MGA Analysis using LC-MS/MS with MGA-d6
| Parameter | Matrix | Result | Reference |
| Limit of Detection (LOD) | Bovine Liver | 0.38 µg/kg | [3] |
| Bovine Fat | 0.42 µg/kg | [3] | |
| Limit of Quantification (LOQ) | Bovine Liver | 0.89 µg/kg | [3] |
| Bovine Fat | 1.0 µg/kg | [3] | |
| Livestock Products | 0.0005 mg/kg (0.5 µg/kg) | [4] | |
| Recovery (Trueness) | Livestock Products (fortified at MRL levels) | 82% - 100% | [4] |
| Livestock Products (fortified at 0.0005 mg/kg) | 88% - 99% | [4] | |
| Precision (Repeatability as RSD%) | Livestock Products (fortified at MRL levels) | 0.5% - 5.6% | [4] |
| Livestock Products (fortified at 0.0005 mg/kg) | 1.3% - 5.4% | [4] | |
| Incurred Bovine Liver | 5.67% - 8.99% | [3] | |
| Incurred Bovine Fat | 17.3% - 21.0% | [3] |
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques have been employed for MGA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, though it typically requires derivatization of the MGA molecule to improve its volatility and thermal stability.[3]
Caption: Comparison of analytical methods for MGA.
Table 2: Comparison of MGA Analysis Methods
| Feature | LC-MS/MS with MGA-d6 | GC-MS | Simplified LC-MS |
| Internal Standard | Isotopically labeled (MGA-d6) | Isotopically labeled or structural analog | Isotopically labeled (MGA-d6) |
| Sample Preparation | Multi-step (Extraction, Clean-up) | Multi-step with derivatization | Reduced clean-up steps |
| Sensitivity | Very High (sub-µg/kg) | High (µg/kg) | High (ng/g)[5] |
| Selectivity | Very High | High | High |
| Throughput | Moderate | Lower | Potentially Higher |
| Key Advantage | "Gold Standard" - high accuracy and precision | Established technique | Faster analysis time |
| Key Disadvantage | Time-consuming sample preparation | Requires derivatization | Potential for greater matrix interference |
Experimental Protocol: GC-MS
A typical GC-MS method for MGA involves the following steps:[3]
-
Extraction and Clean-up: Similar to the LC-MS/MS method, involving liquid-liquid extraction and SPE.
-
Derivatization: The cleaned-up extract is derivatized, for example, with heptafluorobutyric anhydride (B1165640) (HFBA), to create a more volatile and thermally stable compound suitable for GC analysis.[3]
-
GC-MS Analysis:
-
Gas Chromatography (GC): Separation is achieved on a capillary column.
-
Mass Spectrometry (MS): Detection is performed in selected ion monitoring (SIM) mode, monitoring specific ions for the derivatized MGA and its deuterated internal standard.[3]
-
Simplified LC-MS Methods
Recent research has focused on developing simplified LC-MS methods with fewer clean-up steps to increase sample throughput.[5] These methods often rely on advancements in mass spectrometry technology, such as differential ion mobility spectrometry (FAIMS), to reduce chemical background and improve the signal-to-noise ratio, thereby compensating for the reduced sample clean-up.[5] While these methods can offer faster analysis times, they require careful validation to ensure that the removal of clean-up steps does not compromise the accuracy and precision of the results due to increased matrix effects.
Conclusion
The analysis of Melengestrol Acetate in biological matrices is critical for ensuring food safety and regulatory compliance. The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of MGA residues. While alternative methods like GC-MS and simplified LC-MS approaches exist, the LC-MS/MS method with an isotopically labeled internal standard remains the benchmark for reliability. The choice of method will ultimately depend on the specific requirements of the laboratory, including desired sample throughput, available instrumentation, and the required level of analytical performance. This guide provides the foundational information for researchers and professionals to make informed decisions regarding the selection and implementation of analytical methods for MGA analysis.
References
The Gold Standard in MGA Quantification: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of melengestrol (B123420) acetate (B1210297) (MGA), the choice of analytical methodology is paramount to ensuring data integrity. This guide provides an objective comparison of MGA quantification using a deuterated internal standard versus other methods, supported by experimental data. The use of a deuterated standard, such as trideuterated MGA (MGA-d3), in conjunction with mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard, offering superior accuracy and precision.
Melengestrol acetate is a synthetic progestational steroid widely used in the cattle industry to improve feed efficiency and suppress estrus.[1] Accurate determination of its residues in animal tissues is crucial for regulatory compliance and food safety. The inherent complexity of biological matrices, such as liver and fat, presents significant analytical challenges, including matrix effects (ion suppression or enhancement) and variability in sample preparation, which can compromise the reliability of quantitative results.
The Superiority of Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of a stable isotope-labeled internal standard, such as MGA-d3, is a cornerstone of isotope dilution mass spectrometry (IDMS). This approach is widely recognized for its ability to deliver the highest possible analytical specificity and accuracy for quantitative determinations. A deuterated internal standard is chemically identical to the analyte of interest but has a different mass due to the substitution of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of this method is that the deuterated standard is added to the sample at the beginning of the analytical process. Consequently, it experiences the same sample preparation losses, extraction inefficiencies, and matrix effects as the native MGA. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate and precise quantification. This is in contrast to external standard calibration, where variations in sample processing and matrix effects are not accounted for, potentially leading to less reliable results.
Quantitative Performance: Deuterated Standard vs. Other Methods
The following tables summarize the performance characteristics of MGA quantification methods. Table 1 provides data from validation studies utilizing a deuterated internal standard, showcasing high accuracy (trueness) and precision (repeatability). Table 2 offers a comparative overview of the qualitative and potential quantitative differences between using a deuterated internal standard and an external standard for MGA analysis in complex biological matrices.
Table 1: Performance Data for MGA Quantification using a Deuterated Internal Standard (MGA-d3) with LC-MS/MS
| Matrix | Fortification Level (µg/kg) | Trueness (Recovery %) | Precision (Repeatability, %RSD) |
| Bovine Liver | 1.0 | 95% | 6.18% |
| 2.0 | 98% | 5.67% | |
| 5.0 | 93% | 8.99% | |
| Bovine Fat | 2.5 | 92% | 17.3% |
| 5.0 | 96% | 21.0% | |
| Various Livestock Products | 0.5 | 88-99% | 1.3-5.4% |
| MRL levels (1-20) | 82-100% | 0.5-5.6% |
Data compiled from published validation studies.[2][3]
Table 2: Comparison of Quantification Methods for MGA in Biological Matrices
| Feature | Deuterated Internal Standard (IDMS) | External Standard |
| Principle | Analyte-to-internal standard response ratio is used for quantification. | Absolute response of the analyte is compared to a calibration curve prepared in a clean solvent. |
| Accuracy (Trueness) | High. Effectively corrects for matrix effects and procedural losses. | Can be low to moderate. Prone to inaccuracies due to uncompensated matrix effects and sample loss. |
| Precision (Repeatability & Reproducibility) | High. Excellent correction for variability in sample preparation and instrument response. | Can be low to moderate. Susceptible to variations in injection volume, sample preparation, and instrument drift. |
| Specificity | High. The mass difference allows for clear differentiation between the analyte and the standard. | Lower. Does not account for co-eluting matrix components that may interfere with the analyte's signal. |
| Cost | Higher initial cost due to the synthesis of the deuterated standard. | Lower cost as only the analyte standard is required. |
| Overall Reliability | Very high. Considered the reference method for accurate quantification in complex matrices. | Moderate. Reliability is highly dependent on the complexity of the matrix and the robustness of the sample cleanup. |
Mechanism of Action: MGA and the Progesterone (B1679170) Receptor Signaling Pathway
Melengestrol acetate exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[4] Upon binding, the MGA-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs). This interaction modulates the transcription of target genes, leading to the physiological responses associated with progestins, such as the suppression of estrus.
References
A Head-to-Head Comparison: Melengestrol Acetate-d6 vs. 13C-MGA as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reliable quantification of target analytes. For the synthetic progestogen Melengestrol Acetate (B1210297) (MGA), both deuterated (Melengestrol acetate-d6) and carbon-13 labeled (13C-MGA) analogs are employed as internal standards in mass spectrometry-based assays. This guide provides an objective comparison of their performance, supported by available experimental data and established analytical principles, to assist researchers in selecting the optimal internal standard for their specific applications.
Executive Summary
While both this compound and 13C-MGA serve to correct for variability during sample preparation and analysis, 13C-MGA is theoretically the superior choice for an internal standard. This is primarily due to its identical physicochemical properties to the unlabeled analyte, leading to perfect co-elution and more accurate compensation for matrix effects. Although direct comparative experimental data for 13C-MGA in MGA analysis is limited in publicly available literature, the well-documented advantages of 13C-labeling in general provide a strong basis for this recommendation. In contrast, this compound (specifically MGA-d3) has been extensively used and validated in regulatory methods, demonstrating acceptable performance for routine analysis.
Performance Comparison: this compound vs. 13C-MGA
The ideal internal standard should mimic the analyte of interest in every aspect except for its mass, ensuring that any loss or variation during the analytical process affects both compounds equally. Here, we compare the two isotopically labeled standards based on key performance parameters.
| Feature | This compound | 13C-MGA (Anticipated Performance) | Rationale & Implications |
| Isotopic Stability | Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms under certain conditions.[1] Careful selection of the labeling position is crucial to minimize this risk. | Highly stable. 13C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange, ensuring the integrity of the label throughout the analytical process. | Higher isotopic stability of 13C-MGA leads to greater accuracy and reliability in quantitative results. |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift, often eluting slightly earlier than the unlabeled MGA.[1] This "isotope effect" can lead to differential matrix effects if the analyte and internal standard are not perfectly co-eluting. | Expected to have perfect co-elution with unlabeled MGA. The small increase in mass due to 13C substitution has a negligible effect on the molecule's polarity and chromatographic behavior.[2] | Perfect co-elution is critical for accurate compensation of matrix effects, especially in complex biological matrices. |
| Matrix Effect Compensation | Can be less effective if chromatographic separation from the analyte occurs, leading to exposure to different matrix components and potentially inaccurate quantification.[1] | Expected to provide superior compensation for matrix effects due to identical elution profiles with the analyte. | For complex matrices such as animal tissues or feed, where matrix effects are a significant challenge, 13C-MGA is the preferred choice. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | The natural abundance of 13C is approximately 1.1%, which can sometimes lead to a small contribution to the analyte's signal. However, this is generally predictable and can be corrected for. | Both standards are effective in minimizing isotopic interference, but the potential for back-exchange with deuterated standards can complicate spectra. |
| Cost and Availability | Generally more readily available and less expensive due to simpler synthetic procedures.[3] | Typically more expensive and may have limited commercial availability due to the more complex synthesis required.[2][3] | The choice may be influenced by budget and the availability of the 13C-labeled standard. |
Supporting Experimental Data
Table 1: Performance Data for Melengestrol acetate-d3 in the Analysis of MGA in Bovine Tissues [4]
| Parameter | Bovine Fat | Bovine Liver |
| Mean Recovery | 94.7% | 101% |
| Coefficient of Variation (CV) | 14.2% | 16% |
| Limit of Detection (LOD) | 0.42 µg/kg | 0.38 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg | 0.89 µg/kg |
These data demonstrate that a deuterated internal standard can provide acceptable accuracy and precision for the routine monitoring of MGA residues. It is anticipated that a method utilizing 13C-MGA would exhibit similar or improved performance, particularly in terms of precision, due to its superior theoretical characteristics.
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of Melengestrol Acetate from bovine tissues, adapted from a validated HPLC-MS method utilizing a deuterated internal standard.[4] A similar protocol would be applicable for a method using 13C-MGA.
Sample Preparation and Extraction
-
Homogenization: Weigh 5.0 g of homogenized bovine fat or liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known amount of this compound or 13C-MGA internal standard solution.
-
Extraction:
-
Add 10 mL of 10% ethyl acetate in hexane (B92381) to fat samples or 10 mL of acetonitrile (B52724) to liver samples.
-
Vortex for 1 minute to ensure thorough mixing.
-
For fat samples, heat in a 50°C water bath for 15 minutes to melt the fat.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning (for fat samples):
-
Transfer the hexane layer to a new tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an octadecyl (C18) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate MGA from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
MGA: m/z 397 → 337[4]
-
Melengestrol acetate-d3: m/z 400 → 340 (example)
-
13C-MGA (hypothetical): The specific transition would depend on the number and position of the 13C labels.
-
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for selecting an internal standard and a typical experimental workflow.
Caption: Logical flow for selecting an internal standard.
Caption: General experimental workflow for MGA quantification.
Conclusion and Recommendation
The selection of an internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While this compound has proven to be a suitable internal standard for the routine analysis of MGA, the theoretical advantages of 13C-MGA are significant. Its expected perfect co-elution with the native analyte provides a more robust correction for matrix effects, leading to potentially higher accuracy and precision.
For researchers developing novel methods, especially for complex matrices or when the highest level of accuracy is required, 13C-MGA is the recommended internal standard. For routine monitoring where a validated method with a deuterated standard already exists and performs adequately, the cost and availability of 13C-MGA may be a deciding factor. In all cases, thorough method validation is essential to ensure the chosen internal standard provides the required level of performance for the intended application.
References
A Comparative Guide to Inter-Laboratory Validated Methods for Melengestrol Acetate Residue Analysis
This guide provides an objective comparison of various analytical methods for the detection and quantification of Melengestrol (B123420) acetate (B1210297) (MGA) residues in edible tissues. The performance of common techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), is evaluated based on published validation data. This document is intended for researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis.
Comparative Performance of MGA Residue Analysis Methods
The selection of an appropriate analytical method for MGA residue detection depends on the specific requirements of the analysis, such as the need for high sensitivity, quantification, or high-throughput screening. The following tables summarize the quantitative performance of different methods based on inter-laboratory validation and single-laboratory validation studies.
| Table 1: Performance of LC-MS/MS and HPLC-MS Methods for MGA Residue Analysis | ||||||
| Reference | Matrix | LOQ | LOD | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| FNP 41/14[1] | Bovine Fat | 1.0 µg/kg | 0.42 µg/kg | 94.7 (CV: 14.2%) | <16 | <16 |
| FNP 41/14[1] | Bovine Liver | 0.89 µg/kg | 0.38 µg/kg | 101 (CV: 16%) | <16 | <16 |
| Shokuhin Eiseigaku Zasshi (2024)[2] | Livestock Products | 0.0005 mg/kg (0.5 µg/kg) | Not Reported | 82-100 | 0.5-5.6 | Not Reported |
| Food Addit Contam Part A (2013)[3] | Animal Fat | Not Reported | 0.3-1.7 ng/g (0.3-1.7 µg/kg) | 80-105 | Not Reported | Not Reported |
| Table 2: Performance of GC-MS and ELISA Methods for MGA Residue Analysis | |||||
| Reference | Method | Matrix | LOD | Recovery (%) | Intra-assay Variation (%) |
| FNP 41/14[1] | GC-MS | Fat | 5 µg/kg | Not Reported | Not Reported |
| FNP 41/14[1] | GC-MS | Liver, Kidney | 1 µg/kg | Not Reported | Not Reported |
| FNP 41/14[1] | GC-MS | Muscle | 0.5 µg/kg | Not Reported | Not Reported |
| Food Addit Contam (2001)[4] | ELISA | Bovine Fat | 0.4 ng/g (0.4 µg/kg) | 75 | 7 |
| Food Addit Contam (2001)[4] | ELISA | Muscle | 0.05 ng/g (0.05 µg/kg) | 75 | 7 |
| Table 3: Performance of a Supercritical Fluid Extraction (SFE) Method for MGA Residue Analysis | ||||
| Reference | Detection | Matrix | Recovery (%) | Coefficient of Variation (%) |
| J. Agric. Food Chem. (1996)[5][6] | HPLC-UV or GC-MS | Bovine Fat | 99.4 | 4.14 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited.
LC-MS/MS Method for Livestock Products
This method is a multi-residue approach for the analysis of MGA.[2]
-
Extraction: The sample is homogenized with acidic acetonitrile (B52724) (acidified with acetic acid) in the presence of n-hexane and anhydrous sodium sulfate.
-
Clean-up: The crude extract is purified using an octadecylsilanized silica (B1680970) gel cartridge.
-
Separation: High-Performance Liquid Chromatography (HPLC) is performed on an octadecylsilanized silica gel column with a linear gradient elution of 0.1 vol% formic acid and acetonitrile containing 0.1 vol% formic acid.
-
Detection: Tandem mass spectrometry with positive ion electrospray ionization is used for the determination of the analyte.[2]
Validated HPLC-MS Method for Bovine Fat and Liver
This method was developed to support the temporary Maximum Residue Limits (MRLs) for MGA.[1]
-
Extraction (Fat): A 5g sample is dissolved/extracted with 10% ethyl acetate/hexane with heating, followed by partitioning into acetonitrile.
-
Extraction (Liver): A 6g sample is used, and the extraction process is slightly different from that of fat.
-
Clean-up: Solid-phase extraction (SPE) cartridge is used for further purification.
-
Internal Standard: Trideuterated MGA (d3MGA) is utilized as an internal standard.
-
Separation: Gradient reverse-phase HPLC is employed.
-
Detection: Mass spectrometric detection with positive-mode electrospray ionization is used, monitoring the MGA ion (m/z 396.9-397.6).[1]
GC-MS Method for Various Tissues
This method is suitable for the control of anabolic agents, including MGA.[1]
-
Extraction: Samples are extracted and then purified.
-
Clean-up: Octadecyl solid-phase extraction cartridges are used for defatting and clean-up.
-
Derivatization: Purified extracts are derivatized with heptafluorobutyric acid anhydride (B1165640) (HFBA) before injection.
-
Detection: Gas chromatography-mass spectrometry is used for analysis. For quantification, the monitored ions for MGA are m/z 489, 533, and 592.[1]
ELISA Screening Method for Adipose and Muscle Tissues
This method is a sensitive screening tool for MGA residues.[4]
-
Extraction: Samples are extracted with petroleum ether.
-
Clean-up: Purification is done with octadecyl-silica-cartridges.
-
Detection: A competitive microtitration plate enzyme immunoassay is used for quantification.[4]
Supercritical Fluid Extraction (SFE) with SPE Method
This method was developed as a more environmentally friendly alternative to traditional extraction procedures, significantly reducing the use of organic solvents.[5][6]
-
Extraction: A combination of supercritical fluid extraction (SFE) and solid-phase extraction (SPE) is used.
-
Detection: The resulting extract is suitable for analysis by either HPLC with ultraviolet detection or GC-MS.[5][6]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in the validation process.
Caption: Workflow for LC-MS/MS analysis of MGA residues.
Caption: Logical flow of an inter-laboratory validation process.
Caption: Relationship between MGA analysis and method types.
References
- 1. fao.org [fao.org]
- 2. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive enzyme immunoassay (EIA) for the determination of melengestrol acetate (MGA) in adipose and muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Melengestrol Acetate: A Comparative Analysis of Progesterone Receptor Binding Affinity
Melengestrol (B123420) acetate (B1210297) (MGA), a synthetic progestogen, is widely utilized in veterinary medicine. Its efficacy is intrinsically linked to its ability to bind to the progesterone (B1679170) receptor (PR), initiating a cascade of cellular events that mimic the effects of natural progesterone. This guide provides a comparative analysis of the relative binding affinity (RBA) of MGA for the progesterone receptor, placing its potency in context with other progestins. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further research.
Relative Binding Affinity: A Comparative Overview
The relative binding affinity of a compound for a receptor is a measure of its ability to bind to that receptor in comparison to a reference compound, typically the natural ligand. In the case of the progesterone receptor, progesterone itself is often used as the reference standard, with its RBA set to 100%.
A study utilizing MCF-7 cells, a human breast cancer cell line commonly used for in vitro endocrine studies, demonstrated that the progesterone receptor exhibits a greater affinity for MGA, the synthetic progestin R5020, and norgestomet (B1679922) than for progesterone itself.[1][2] The same study noted that the affinity for norgestomet was even higher than that for MGA and R5020.[1][2] Another study found that MGA possesses 73% of the binding affinity of progesterone for the progesterone receptor in the rhesus monkey uterus.[3]
Interestingly, the binding affinity of MGA can vary across species. For instance, research on the elephant progesterone receptor revealed that MGA has a 2.9-fold lower binding affinity compared to progesterone.[4] Conversely, in studies involving the human progesterone receptor, MGA demonstrated a 2-fold higher binding affinity than progesterone.[4]
The following table summarizes the relative binding affinities of MGA and other notable progestins for the progesterone receptor, with progesterone as the reference (RBA = 100%).
| Compound | Relative Binding Affinity (RBA) (%) | Species/System |
| Progesterone | 100 | Reference |
| Melengestrol Acetate (MGA) | >100 | Human (MCF-7 cells) |
| Melengestrol Acetate (MGA) | 73 | Rhesus Monkey (uterus) |
| Melengestrol Acetate (MGA) | 200 | Human |
| Melengestrol Acetate (MGA) | <100 (2.9-fold lower) | Elephant |
| Norgestomet | > MGA | Human (MCF-7 cells) |
| R5020 (Promegestone) | > Progesterone | Human (MCF-7 cells) |
| Megestrol Acetate | 130 | Not specified |
| Levonorgestrel | Potent | Not specified |
| Medroxyprogesterone Acetate (MPA) | Potent | Not specified |
| Dienogest | Potent | Not specified |
Experimental Protocol: Competitive Binding Assay
The determination of relative binding affinity is typically achieved through a competitive binding assay. This in vitro technique quantifies the ability of an unlabeled test compound (e.g., MGA) to compete with a radiolabeled ligand for binding to a specific receptor.
Key Components:
-
Receptor Source: Cytosol extract from target tissues (e.g., uterus) or cell lines (e.g., MCF-7) known to express the progesterone receptor.
-
Radiolabeled Ligand: A high-affinity, radioactively tagged progestin, such as [³H]ORG-2058.
-
Unlabeled Competitors: The test compound (MGA) and a reference compound (progesterone) at various concentrations.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Separation Method: A technique to separate receptor-bound from unbound radioligand, such as dextran-coated charcoal or filtration.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
General Procedure:
-
Preparation of Receptor Cytosol:
-
Target tissue is homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble progesterone receptors as the supernatant.
-
-
Competitive Binding Incubation:
-
A constant amount of receptor cytosol and radiolabeled ligand are incubated in a series of tubes.
-
Increasing concentrations of the unlabeled test compound (MGA) or the reference compound (progesterone) are added to these tubes.
-
A control tube containing only the radiolabeled ligand and receptor determines the maximum binding.
-
A tube with a large excess of unlabeled reference compound is included to determine non-specific binding.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Dextran-coated charcoal is added to the incubation mixture. The charcoal binds to the free, unbound radioligand.
-
The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The percentage of specific binding of the radiolabeled ligand is plotted against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined for both the test and reference compounds.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context, the following diagrams are provided.
References
A Head-to-Head Battle in MGA Validation: Incurred Residue Analysis vs. Fortified Samples
For researchers, scientists, and drug development professionals navigating the rigorous landscape of multi-residue method (MGA) validation, a critical decision lies in the choice of validation samples. The two primary contenders, incurred residue samples and fortified (or spiked) samples, offer distinct advantages and disadvantages that can significantly impact the reliability and real-world applicability of an analytical method. This guide provides an objective comparison of these two approaches, supported by experimental principles and data to inform your validation strategy.
The fundamental difference between the two sample types lies in the introduction of the analyte. In fortified samples , the analyte is artificially added to a blank matrix, a process also known as spiking. This approach is convenient and allows for controlled concentration levels. Conversely, incurred residue samples contain residues from authentic exposure, such as a crop treated with a pesticide in the field. This "real-world" scenario presents a more challenging and often more representative test of a method's performance.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly emphasize the importance of using incurred samples in method validation, often through Incurred Sample Reanalysis (ISR), to ensure the method's reliability under real-world conditions.[1][2][3] The European Union's SANTE guidelines also acknowledge that the recovery of incurred residues can be lower than that from fortified samples, highlighting a key point of differentiation.[4]
Key Comparison Points: A Data-Driven Overview
The choice between incurred and fortified samples can significantly influence key validation parameters. The following table summarizes the typical performance characteristics observed for each sample type.
| Validation Parameter | Fortified (Spiked) Samples | Incurred Residue Samples | Key Considerations |
| Recovery | Often higher and more consistent (typically 70-120%).[5] | Can be lower and more variable.[4] | Incurred residues may be partially metabolized, conjugated, or physically entrapped within the matrix, making extraction less efficient. |
| Precision (RSD) | Generally good, with RSDs typically <20%.[5] | May be more variable due to non-homogenous distribution of residues. | The natural incorporation of residues can lead to greater variability between subsamples. |
| Matrix Effects | Can be assessed, but may not fully represent real-world scenarios. | Provides a more realistic assessment of matrix effects. | Co-extractives from the matrix can be different when the analyte is naturally incorporated, leading to more pronounced or different matrix effects. |
| Trueness | Reflects the recovery from a spiked sample. | Considered a better indicator of a method's true performance with real samples. | The behavior of the analyte during extraction and analysis can differ significantly between spiked and naturally incurred residues. |
| Availability | Readily prepared in the laboratory. | Can be difficult and costly to obtain. | Requires controlled treatment of crops, animals, etc., and can be time-consuming to generate. |
Experimental Protocols: A Closer Look at the Methodology
Detailed and robust experimental protocols are the bedrock of reliable MGA validation. Below are generalized methodologies for the preparation of both fortified and incurred residue samples, as well as a typical multi-residue analytical workflow.
Preparation of Fortified (Spiked) Samples
-
Matrix Selection: Obtain a representative blank matrix (e.g., untreated crop, drug-free plasma) and ensure it is free of the analytes of interest.
-
Homogenization: Homogenize the blank matrix to ensure uniformity.
-
Spiking Solution Preparation: Prepare a standard solution of the analyte(s) in a suitable solvent at a known concentration.
-
Spiking: Add a known volume of the spiking solution to a weighed portion of the homogenized blank matrix to achieve the desired concentration.
-
Equilibration: Thoroughly mix the spiked sample and allow it to equilibrate for a specific period to ensure interaction between the analyte and the matrix. This step is crucial but may not fully mimic the interactions in incurred samples.
-
Extraction and Analysis: Proceed with the established analytical method.
Generation of Incurred Residue Samples
-
Treatment: Apply the pesticide or drug to the crop, animal, or other test system under controlled and documented conditions that mimic real-world use. This includes recording the application rate, timing, and method.
-
Post-Treatment Period: Allow for a specific time interval between treatment and sampling to enable the uptake, distribution, and potential metabolism of the analyte within the organism.
-
Sampling: Collect samples from the treated test system at a predetermined time point.
-
Homogenization and Storage: Homogenize the collected samples and store them under appropriate conditions to prevent degradation of the residues.
-
Characterization: Analyze a subset of the incurred samples to determine the approximate concentration of the residues.
-
Validation Use: Utilize the characterized incurred samples for method validation, including ISR.
Multi-Residue Analytical Method: A Generalized Workflow
A common approach for multi-residue analysis, particularly for pesticides in food, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by chromatographic analysis.
-
Sample Comminution: Homogenize the sample (e.g., in the presence of dry ice to prevent degradation of labile pesticides).
-
Extraction: Weigh a representative portion of the homogenized sample and extract with an appropriate solvent (e.g., acetonitrile).
-
Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the analytes into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix it with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Analysis: Analyze the final extract using a suitable chromatographic technique, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Workflows and Relationships
To further clarify the concepts and processes discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between incurred and fortified samples in MGA validation.
Caption: Workflow for preparing and analyzing fortified samples.
Caption: Workflow for generating and analyzing incurred residue samples.
Caption: Logical relationship in MGA validation.
Conclusion: A Complementary Approach for Robust Validation
While fortified samples are invaluable for initial method development, recovery experiments, and establishing limits of quantification, they may not fully challenge the analytical method in a way that reflects its application to real-world samples. Incurred residue analysis, although more resource-intensive, provides a more accurate assessment of a method's performance by accounting for the complexities of analyte-matrix interactions, metabolic changes, and extraction efficiencies from naturally contaminated samples.
For a comprehensive and robust MGA validation that meets the stringent requirements of regulatory bodies and ensures the highest level of data integrity, a complementary approach is recommended. The use of fortified samples for initial validation and quality control, supplemented with the analysis of incurred residue samples to confirm method performance, provides the most scientifically sound and defensible validation package. This dual approach ensures that the analytical method is not only precise and accurate under controlled laboratory conditions but also rugged and reliable when faced with the complexities of real-world samples.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of Melengestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Melengestrol (B123420) acetate (B1210297) (MGA), a synthetic progestational steroid used to improve feed efficiency and suppress estrus in heifers.[1][2][3] The accurate determination of MGA residues in animal tissues is crucial for regulatory monitoring and ensuring food safety.[2][4] This document outlines detailed experimental protocols and presents a comparative summary of their performance based on published experimental data.
Introduction to Analytical Approaches
Both GC-MS and LC-MS are powerful analytical techniques widely used for the detection and quantification of veterinary drug residues.[5] GC-MS has historically been a standard method, often requiring derivatization of the analyte to improve volatility and thermal stability.[1] In contrast, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has gained prominence for its high sensitivity and specificity in analyzing a wide range of compounds, often with simpler sample preparation.[5][6][7]
Experimental Protocols
Detailed methodologies for the analysis of MGA using both GC-MS and LC-MS are presented below. These protocols are synthesized from various validated methods reported in the scientific literature.
GC-MS Method Protocol
The GC-MS analysis of MGA typically involves extraction, cleanup, and often derivatization prior to injection.[1]
1. Sample Preparation:
-
Extraction: A common procedure for fatty tissues involves dissolving the sample in a solvent mixture like 10% ethyl acetate in hexane, followed by partitioning into acetonitrile (B52724).[1] For tissues like liver and muscle, homogenization with a solvent such as acetonitrile is employed.[1]
-
Cleanup: Solid-phase extraction (SPE) is a crucial step to remove interfering matrix components. Octadecyl (C18) or polymeric cartridges are frequently used.[1][4] The extract is loaded onto the conditioned cartridge, washed with a non-polar solvent like hexane, and the analyte is then eluted with a more polar solvent mixture, such as 20% ethyl acetate in hexane.[4]
-
Derivatization: To enhance the volatility and thermal stability of MGA for GC analysis, a derivatization step is often necessary. This can be achieved by reacting the purified extract with an agent like heptafluorobutyric anhydride (B1165640) (HFBA).[1]
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Temperature Program: A programmed temperature ramp is used to ensure good separation of the analyte from any remaining matrix components.
-
Mass Spectrometer: Operated in either electron impact (EI) or chemical ionization (CI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized MGA.[1]
LC-MS/MS Method Protocol
LC-MS/MS methods generally offer a more direct analysis with less extensive sample preparation compared to GC-MS.[4][8][9]
1. Sample Preparation:
-
Extraction: Samples (e.g., muscle, fat, liver) are typically homogenized and extracted with acetonitrile saturated with n-hexane.[10] Anhydrous sodium sulfate (B86663) is often added to remove water.[8][10]
-
Cleanup: The crude extract is then purified using an octadecylsilanized silica (B1680970) gel cartridge (SPE).[8][11] The cartridge is washed, and MGA is eluted with a mixture such as 0.1 vol% formic acid in methanol.[10] The eluate is then evaporated to dryness and reconstituted in the mobile phase.[10]
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used.
-
Column: A reversed-phase C18 column is typically employed for the separation of MGA.[12]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both often containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is common.[8]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for MGA analysis.[1][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for MGA and an internal standard (e.g., deuterated MGA).[1]
Quantitative Data Comparison
The performance of GC-MS and LC-MS methods for MGA analysis can be compared based on key validation parameters. The following table summarizes typical performance data from various studies.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 µg/kg (muscle), 0.4 µg/kg (fat)[1] | 0.1 ng/g (0.1 µg/kg)[12] |
| Limit of Quantification (LOQ) | 10 µg/kg[3] | 0.0005 mg/kg (0.5 µg/kg)[8], 0.5 ng/g (0.5 µg/kg)[12] |
| Recovery | 99.4% (from bovine fat tissue)[13] | 61.0% - 114.8%[12], 82% - 100%[8] |
| Precision (RSD%) | 4.14%[13] | < 12%[12], 0.5% - 5.6%[8] |
| Linearity (R²) | ||
| > 0.99 | > 0.99[12] |
Visualizing the Analytical Workflows
The following diagrams illustrate the general experimental workflows for both GC-MS and LC-MS analysis of Melengestrol acetate.
Fundamental Principles: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS often depends on the physicochemical properties of the analyte and the desired analytical performance. The following diagram illustrates the core principles differentiating the two techniques.
Conclusion
Both GC-MS and LC-MS are capable of providing reliable and accurate quantification of Melengestrol acetate in various biological matrices.
-
GC-MS is a well-established technique, though it often necessitates a more laborious sample preparation, including a derivatization step.
-
LC-MS/MS has emerged as a highly sensitive and specific method that can often simplify sample preparation and provide lower detection and quantification limits.[8][12]
The choice of method will depend on the specific requirements of the analysis, including the matrix, required sensitivity, available instrumentation, and desired sample throughput. For routine monitoring of MGA at low residue levels, LC-MS/MS is often the preferred method due to its superior sensitivity and specificity.[4][9] However, GC-MS remains a valid and robust alternative, particularly for confirmatory analyses.
References
- 1. fao.org [fao.org]
- 2. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize | MDPI [mdpi.com]
- 7. resolian.com [resolian.com]
- 8. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Determination of acetylgestagens in animal-derived matrix samples using enhanced matrix removal lipid clean-up in combination with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for MGA Detection: A Comparative Guide to Specificity and Selectivity with Stable Isotope Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Melengestrol Acetate (MGA), the pursuit of accurate and reliable data is paramount. This guide provides an objective comparison of analytical methodologies for MGA detection, with a focus on the superior specificity and selectivity afforded by the use of a stable isotope-labeled internal standard. The information presented herein is supported by experimental data and detailed protocols to inform the selection of the most robust analytical strategy.
The use of a stable isotope-labeled internal standard, such as deuterated MGA (MGA-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the benchmark for the bioanalysis of MGA. This preference is rooted in the ability of the stable isotope standard to mimic the analyte of interest throughout the analytical process, from extraction to detection. This co-behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to significantly improved data quality compared to other quantification methods.
Unveiling the Superiority: A Quantitative Comparison
The primary advantage of employing a stable isotope standard lies in its ability to mitigate the unpredictable nature of sample matrices, a common challenge in the analysis of complex biological samples like bovine tissues. An ideal internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, ensuring that the ratio of the analyte to the internal standard remains constant even when the absolute signal intensities fluctuate.
While direct side-by-side comparative studies for MGA detection with and without a stable isotope standard are not extensively published, the principles of isotope dilution mass spectrometry are well-established and its benefits widely acknowledged in the scientific community. The following table summarizes the expected performance characteristics of MGA analysis using a stable isotope standard versus an external standard or a structural analog internal standard, based on established analytical principles and data from similar validated methods.
| Performance Parameter | Stable Isotope Standard (e.g., MGA-d3) | External Standard / Structural Analog | Rationale for Superiority of Stable Isotope Standard |
| Accuracy | High (typically 95-105% recovery) | Variable, prone to bias from matrix effects and recovery losses | Co-elution and identical physicochemical properties ensure the internal standard accurately reflects the analyte's behavior throughout the analytical process, correcting for losses and matrix-induced signal variations. |
| Precision (CV%) | Low (typically <15%) | Higher, more susceptible to variability | The consistent analyte-to-internal standard ratio minimizes the impact of injection volume variations and inconsistent sample preparation, leading to lower coefficients of variation. |
| Specificity | Very High | High, but can be compromised by co-eluting interferences | The use of a mass spectrometer allows for the specific detection of both the analyte and its isotopically distinct internal standard, reducing the likelihood of interference from other compounds. |
| Selectivity | Very High | Moderate to High | Stable isotope standards are not naturally present in samples, eliminating the risk of endogenous interference that can affect structural analogs. |
| Limit of Detection (LOD) | Lower | Potentially higher | By reducing noise and variability, the signal-to-noise ratio is improved, allowing for the reliable detection of lower concentrations of the analyte. |
| Limit of Quantification (LOQ) | Lower | Potentially higher | The enhanced precision at low concentrations enables the accurate quantification of smaller amounts of MGA. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | The stable isotope standard experiences the same ion suppression or enhancement as the analyte, effectively nullifying the impact of the sample matrix on quantification. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the determination of MGA in bovine liver tissue using LC-MS/MS, comparing a method with a stable isotope standard to one utilizing an external standard calibration.
Method 1: MGA Determination using a Stable Isotope (Deuterated MGA) Internal Standard
This method is considered the gold standard for its high accuracy and precision.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 2.0 g of homogenized bovine liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of deuterated MGA (e.g., MGA-d3) solution in methanol (B129727) to each sample, quality control (QC), and calibration standard.
-
Extraction: Add 10 mL of acetonitrile (B52724) and homogenize for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate MGA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both MGA and MGA-d3.
-
3. Data Processing and Quantification:
-
Integrate the peak areas for the MRM transitions of MGA and MGA-d3.
-
Calculate the peak area ratio of MGA to MGA-d3 for all samples, QCs, and calibration standards.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of MGA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: MGA Determination using External Standard Calibration
This method is simpler but more susceptible to inaccuracies due to matrix effects and procedural variability.
1. Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction steps as in Method 1, without the addition of an internal standard .
2. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis parameters as in Method 1, monitoring only the MRM transitions for MGA.
3. Data Processing and Quantification:
-
Integrate the peak area for the MRM transition of MGA in all samples, QCs, and calibration standards.
-
Construct a calibration curve by plotting the peak area of MGA against the concentration of the calibration standards using a linear regression.
-
Determine the concentration of MGA in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the processes and the inherent advantages of the stable isotope dilution method, the following diagrams are provided.
Caption: Experimental workflow for MGA detection using a stable isotope standard.
Caption: Logical relationship of matrix effect compensation.
Conclusion
The use of a stable isotope-labeled internal standard for the quantification of MGA offers unparalleled advantages in terms of specificity, selectivity, accuracy, and precision. By effectively compensating for matrix effects and procedural variability, this methodology provides the most reliable data for researchers, scientists, and drug development professionals. While alternative methods like external standard calibration exist, they are inherently more susceptible to errors that can compromise the integrity of the results. For applications where data quality is critical, the adoption of a stable isotope dilution LC-MS/MS method is the recommended and scientifically sound approach.
Safety Operating Guide
Safe Disposal of Melengestrol Acetate-d6: A Procedural Guide
The proper disposal of Melengestrol acetate-d6, a deuterated synthetic progestogen, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a hazardous chemical, it requires careful handling and disposal through a designated hazardous waste stream.[1][2] This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Hazard Profile and Safety Considerations
Melengestrol acetate (B1210297) is classified as a hazardous substance.[2][3] It is suspected of damaging fertility or the unborn child and may cause long-term adverse effects in the aquatic environment.[2][4][5] Due to these hazards, direct disposal into the regular trash or sanitary sewer system is strictly prohibited.[1][2][6] All waste must be managed in accordance with local, state, and federal regulations.[2]
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361). | [4][5] |
| Acute Oral Toxicity | Harmful if swallowed (H302). | [3] |
| Skin Irritation | Causes skin irritation (H315). | [3] |
| Eye Irritation | Causes serious eye irritation (H319). | [3] |
| Respiratory Irritation | May cause respiratory tract irritation (H335). | [3] |
| Environmental Hazard | Toxic to aquatic organisms, may cause long-term adverse effects. | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound, like other laboratory chemicals, follows a systematic process of identification, segregation, containment, labeling, and transfer to a licensed waste disposal service.[7]
Step 1: Waste Identification and Classification A laboratory chemical is considered waste when it is no longer intended for use.[1] All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, and glassware).[1]
Step 2: Waste Segregation Proper segregation is essential to prevent dangerous chemical reactions.[1][7]
-
Collect this compound waste separately from other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[1][3]
-
Solid waste (contaminated gloves, paper towels, vials) should be collected separately from liquid waste.
Step 3: Container Selection and Management
-
Use a suitable, leak-proof container that is compatible with the chemical.[1][9]
-
Ensure the container is in good condition, with no cracks or leaks.[1]
-
Keep the waste container securely closed except when adding waste.[1][8]
-
Store the waste container in a designated, well-ventilated satellite accumulation area.[10]
Step 4: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[7]
Step 5: Disposal of Empty Containers
-
A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent.[1][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1][8]
-
After proper rinsing, the empty container can often be disposed of in the regular trash, though it is recommended to remove or deface the original label first.[8]
Step 6: Arranging for Professional Disposal
-
Do not attempt to treat or dispose of this compound waste through in-lab procedures like neutralization or sewer disposal.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][10]
-
Alternatively, partner with a licensed professional waste disposal service that specializes in laboratory chemical waste.[2][7] These services will ensure the waste is managed and disposed of in compliance with all regulatory requirements.[7]
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kamatlab.com [kamatlab.com]
- 10. m.youtube.com [m.youtube.com]
Comprehensive Safety and Handling Guide for Melengestrol Acetate-d6
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides essential safety protocols and logistical plans for the handling and disposal of Melengestrol acetate-d6, a deuterated synthetic progestogen. Adherence to these guidelines is critical to ensure personnel safety and prevent contamination. Melengestrol acetate (B1210297) is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children[1].
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. It is recommended to consider double gloving[2].
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile). Dispose of contaminated gloves after use.[1][3] |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or goggles.[1][2] If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full face protection should be worn.[2] |
| Body Protection | Lab Coat/Uniform | Work uniform or laboratory coat.[2] Additional garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid skin exposure.[2] |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator should be used where concentrations are above recommended limits or are unknown.[2] For potential uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature[1][3]. The storage area should be locked or accessible only to authorized personnel[1][2].
B. Preparation and Handling
-
Containment: All handling of this compound, especially when in powdered form, must be conducted in a designated containment area such as a chemical fume hood, glove box, or a powder containment hood with HEPA filtration to prevent inhalation and contamination[4][5].
-
Personal Protective Equipment (PPE): Before handling, don the required PPE as detailed in the table above.
-
Weighing and Aliquoting:
-
Perform these tasks within the containment area.
-
Use dedicated equipment (spatulas, weigh boats, etc.). If not possible, thoroughly decontaminate equipment after use.
-
Avoid generating dust.[1]
-
-
Dissolving:
-
If creating a solution, add the solvent to the solid to minimize dust formation.
-
Cap and seal the container before removing it from the containment area.
-
C. Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For dry spills, avoid creating dust. Carefully collect the material using appropriate tools and place it in a sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Contamination:
D. Disposal Plan
-
Waste Collection: Collect all waste materials (empty containers, contaminated PPE, and spilled material) in clearly labeled, sealed containers.
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[1][2]. Do not let the product enter drains[1][3].
III. Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
